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  • Product: Chloro(tert-butyl)phenylphosphine
  • CAS: 29949-69-7

Core Science & Biosynthesis

Foundational

Comprehensive Technical Guide on Chloro(tert-butyl)phenylphosphine: Properties, Reactivity, and Applications in Advanced Cross-Coupling

Executive Summary In the realm of modern organometallic chemistry and pharmaceutical drug development, the design of highly active, stable transition-metal catalysts is paramount. Chloro(tert-butyl)phenylphosphine (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of modern organometallic chemistry and pharmaceutical drug development, the design of highly active, stable transition-metal catalysts is paramount. Chloro(tert-butyl)phenylphosphine (CAS: 29949-69-7) serves as a critical electrophilic building block for synthesizing bulky, electron-rich phosphine ligands. By leveraging the unique steric demands of the tert-butyl group and the electronic tunability of the phenyl ring, this chlorophosphine enables the rapid construction of dialkylaryl or diarylalkyl phosphines. These derived ligands are foundational to accelerating challenging cross-coupling reactions, including Buchwald-Hartwig aminations and Suzuki-Miyaura couplings.

This whitepaper provides an in-depth technical analysis of Chloro(tert-butyl)phenylphosphine, detailing its molecular architecture, strict handling requirements, and field-proven experimental protocols for downstream derivatization.

Molecular Architecture & Physicochemical Profile

The chemical behavior of Chloro(tert-butyl)phenylphosphine is dictated by its three distinct substituents attached to the central phosphorus(III) atom:

  • The tert-Butyl Group: Provides immense steric bulk (large cone angle), which is crucial for promoting the reductive elimination step in palladium-catalyzed catalytic cycles. It is also strongly electron-donating, increasing the electron density on the metal center to facilitate oxidative addition.

  • The Phenyl Group: Offers a flat, tunable π -system that can engage in secondary interactions with the metal center or substrates, providing a balance between steric hindrance and electronic stabilization.

  • The Chloride Leaving Group: Renders the phosphorus center highly electrophilic, making it exceptionally reactive toward nucleophiles such as Grignard reagents, organolithiums, and even water.

Quantitative Data Summary

Table 1: Physicochemical Properties and Identifiers

Property / IdentifierValue
Chemical Name Chloro(tert-butyl)phenylphosphine
CAS Number 29949-69-7
Molecular Formula C10H14ClP
Molecular Weight 200.64 g/mol [1]
Boiling Point 77-78 °C at 0.4 mmHg
Density 1.064 g/mL at 25 °C
Refractive Index ( nD20​ ) 1.555
Appearance Colorless to light yellow liquid[2]

Safety, Handling, and Storage Protocols

Due to the highly polarized P-Cl bond, Chloro(tert-butyl)phenylphosphine is dangerously reactive towards moisture and protic solvents. As a Senior Application Scientist, I mandate the use of strict Schlenk line techniques or a nitrogen/argon-filled glovebox for all manipulations involving this reagent.

Table 2: Hazard Classifications and Storage Requirements

ParameterSpecification / Warning
GHS Signal Word Danger
Hazard Statements H226 (Flammable liquid), H314 (Causes severe skin burns and eye damage)[3]
Supplemental Hazards EUH014 (Reacts violently with water)[3]
Transport Classification UN 2920, Class 8 (Corrosive Liquid, Flammable)[3]
Storage Requirements Store under inert atmosphere (Ar/N2), tightly closed, in a cool, dry environment.

Causality Note: The violent reaction with water (EUH014) is driven by the rapid, exothermic hydrolysis of the P-Cl bond, which releases corrosive hydrogen chloride (HCl) gas and forms the corresponding phosphine oxide[3].

Mechanistic Pathways in Ligand Design

The primary utility of Chloro(tert-butyl)phenylphosphine lies in its role as an electrophilic precursor. When reacted with an alkyl- or aryl-metal nucleophile, the chloride is displaced, yielding a customized tertiary phosphine. These ligands are then coordinated to a Palladium(II) precursor, which is subsequently reduced in situ to the active Palladium(0) catalytic species.

G A Chloro(tert-butyl) phenylphosphine B Nucleophilic Substitution A->B R-MgX / R-Li C Dialkylarylphosphine Ligand B->C Alkylation E Active Pd(0) Catalyst Complex C->E Coordination D Pd Precursor (e.g., Pd(OAc)2) D->E Reduction

Figure 1: Synthetic workflow from chlorophosphine precursor to active Pd(0) cross-coupling catalyst.

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness in your synthetic workflows, the following step-by-step methodologies detail the transformation of Chloro(tert-butyl)phenylphosphine into stable, highly valuable intermediates.

Protocol 1: Controlled Hydrolysis to tert-Butyl(phenyl)phosphine oxide

Objective: Convert the highly reactive chlorophosphine into a stable secondary phosphine oxide, a critical precursor for isotope exchange or further fluorination[4].

Causality Insight: The P-Cl bond hydrolysis is highly exothermic. Performing this reaction in a moderately polar aprotic solvent (DCM) with dropwise water addition at 0 °C prevents violent splattering and suppresses uncontrolled over-oxidation pathways.

Step-by-Step Methodology:

  • Preparation: Evacuate and backfill a dry 50 mL round-bottom flask with inert nitrogen gas.

  • Dissolution: Add Chloro(tert-butyl)phenylphosphine (1.003 g, 10.00 mmol) and 20 mL of anhydrous dichloromethane (DCM) to the flask via syringe[4].

  • Thermal Control: Submerge the reaction vessel in an ice bath (0 °C) and allow the solution to equilibrate for 10 minutes.

  • Hydrolysis: Slowly add pure water (0.1802 g, 10.00 mmol) dropwise over 15 minutes. Critical: Do not add water in a single bolus; the localized heat generation will degrade the product.

  • Maturation: Remove the ice bath. Allow the resulting solution to warm naturally to room temperature and stir continuously for 5 hours[4].

  • Isolation: Upon completion (verified by the cessation of HCl evolution), directly rotary evaporate the mixture to remove the DCM and residual HCl.

  • Yield: The process yields tert-Butyl(phenyl)phosphine oxide as a white solid (approx. 0.8864 g, 97% yield)[4].

Protocol 2: Synthesis and Resolution of Chiral Phosphinous Acid-Boranes

Objective: Isolate enantiopure phosphine building blocks for asymmetric catalysis[5]. Direct resolution of chlorophosphines is impossible due to their configurational lability and moisture sensitivity.

G N1 Chloro(tert-butyl)phenylphosphine N2 Controlled Hydrolysis (H2O in DCM) N1->N2 H2O, 0°C N3 tert-Butyl(phenyl)phosphine oxide N2->N3 -HCl N4 Borane Protection (BH3·SMe2) N3->N4 Reduction/Protection N5 tert-Butylphenylphosphinous Acid-Borane N4->N5 Stable Intermediate N6 Chiral Resolution via (1R,2S)-Ephedrine N5->N6 Fractional Crystallization

Figure 2: Workflow for the hydrolysis, protection, and chiral resolution of phosphine derivatives.

Step-by-Step Methodology:

  • Pre-requisite: Convert the secondary phosphine oxide (from Protocol 1) into racemic tert-butylphenylphosphinous acid-borane using standard borane-dimethylsulfide protection protocols.

  • Dissolution: Dissolve a sample of the racemic tert-butylphenylphosphinous acid-borane (0.980 g, 5 mmol) in 10 mL of anhydrous DCM[5].

  • Chiral Agent Addition: Add the chiral resolving agent, (1R,2S)-ephedrine hemihydrate (0.871 g, 5 mmol), to the solution[5].

  • Cloud Point Crystallization: Homogenize the mixture via stirring. Slowly add hexane dropwise until the clear solution becomes slightly cloudy. Practical Insight: The precise dielectric constant of the solvent mixture dictates the precipitation. Adding hexane too quickly will crash out the racemic mixture, ruining the diastereomeric excess.

  • Crystallization: Leave the cloudy mixture undisturbed overnight at room temperature to allow the selective crystallization of the less soluble diastereomeric salt[5].

  • Purification: Filter the formed precipitate and recrystallize it from a fresh hexane-DCM mixture to yield the diastereomerically pure salt (approx. 34% yield)[5].

Applications in Pharmaceutical Development

In drug discovery, the construction of complex active pharmaceutical ingredients (APIs) frequently relies on forming C-C and C-N bonds via cross-coupling. Ligands derived from Chloro(tert-butyl)phenylphosphine are uniquely suited for:

  • Buchwald-Hartwig Aminations: The steric bulk of the tert-butyl group forces the palladium center into a lower coordination state (e.g., L1​Pd(0) ), which is highly active for the oxidative addition of unactivated aryl chlorides.

  • Suzuki-Miyaura Couplings: The electron-rich nature of the dialkylarylphosphine derivatives facilitates the transmetalation step with boronic acids, allowing for the coupling of sterically hindered ortho-substituted substrates.

References

  • Chloro(tert-butyl)phenylphosphine | C10H14ClP | CID 185712 - PubChem Source: National Institutes of Health (NIH) / PubChem URL:[Link]

  • Cu(II)-Mediated direct 18F-dehydrofluorination of phosphine oxides in high molar activity Source: National Institutes of Health (NIH) URL:[Link]

  • Resolution and Stereochemistry of tert-Butylphenylphosphinous Acid−Borane Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Exploratory

Comprehensive Spectroscopic Profiling of Chloro(tert-butyl)phenylphosphine: ^31^P NMR and Structural Characterization

Introduction Chloro(tert-butyl)phenylphosphine (tBuPhPCl, CAS: 29949-69-7) is an indispensable electrophilic building block in advanced organophosphorus chemistry. It is heavily utilized in the synthesis of sterically de...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Chloro(tert-butyl)phenylphosphine (tBuPhPCl, CAS: 29949-69-7) is an indispensable electrophilic building block in advanced organophosphorus chemistry. It is heavily utilized in the synthesis of sterically demanding, electron-rich phosphine ligands, P-chirogenic diphosphazanes, and frustrated Lewis pairs (FLPs) [1]. Its unique structural profile—combining the bulky, electron-donating tert-butyl group with the planar, π-accepting phenyl ring—imparts highly tunable stereoelectronic properties to transition metal catalysts.

As a Senior Application Scientist, I emphasize that the rigorous spectroscopic characterization of this air- and moisture-sensitive precursor is the foundation of reproducible ligand synthesis. The primary and most diagnostic tool for validating its purity, structural integrity, and oxidation state is ^31^P Nuclear Magnetic Resonance (NMR) spectroscopy.

^31^P NMR Chemical Shift Dynamics and Causality

The ^31^P NMR chemical shift is exquisitely sensitive to the local electronic environment, coordination geometry, and the electronegativity of substituents attached to the phosphorus nucleus.

In anhydrous benzene-d6 (C6D6), the ^31^P{^1^H} NMR chemical shift of pure Chloro(tert-butyl)phenylphosphine is observed as a sharp singlet at δ 107.8 ppm [2].

Causality of the Chemical Shift:

  • Electronegative Deshielding: The highly electronegative chlorine atom withdraws electron density from the phosphorus nucleus via inductive effects. This reduction in local electron density decreases magnetic shielding, driving the resonance significantly downfield (>100 ppm).

  • Steric Rehybridization: The massive steric bulk of the tert-butyl group widens the C–P–Cl bond angles. This geometric distortion increases the s-character of the phosphorus lone pair. Consequently, the nucleus is further deshielded compared to less sterically demanding analogs. For comparison, chlorodiphenylphosphine (Ph2PCl), which lacks the tert-butyl bulk, resonates significantly further upfield at δ 82.1 ppm [2].

Table 1: Quantitative Spectroscopic Data Summary
Property / ParameterValue / Description
Compound Name Chloro(tert-butyl)phenylphosphine (tBuPhPCl)
Chemical Formula C10H14ClP
^31^P{^1^H} NMR Chemical Shift δ 107.8 ppm (singlet)
Solvent Benzene-d6 (C6D6)
Reference Standard 85% H3PO4 (external, δ 0.0 ppm)
Common Impurity: tBuPhP(O)H δ ~50.6 ppm (doublet, ^1^JPH ≈ 453 Hz)
Common Impurity: tBuPhPH δ -6.1 ppm (singlet in ^31^P{^1^H})

Experimental Protocol: Self-Validating NMR Acquisition

Because tBuPhPCl is highly susceptible to hydrolysis (forming secondary phosphine oxides) and oxidation, sample preparation must be conducted under strict inert-atmosphere conditions. The following protocol operates as a self-validating system: the absence of specific upfield signals guarantees the exclusion of moisture and oxygen during handling.

Step-by-Step Methodology:

  • Glassware Preparation: Flame-dry a 5 mm NMR tube under vacuum and equip it with a J. Young valve. Transfer the sealed tube into an argon-filled glovebox.

  • Solvent Purification: Utilize C6D6 that has been strictly dried over a sodium/potassium (Na/K) alloy and degassed via three consecutive freeze-pump-thaw cycles.

  • Sample Preparation: Dissolve 15–20 mg of tBuPhPCl in 0.6 mL of the dry C6D6~. The resulting solution must remain perfectly colorless. Any yellowing or precipitation indicates degradation (e.g., formation of phosphonium salts or hydrolysis products).

  • Instrument Calibration: Calibrate the NMR spectrometer (e.g., Bruker AV400 or AV500) using an external standard capillary of 85% H3PO4 set to 0.0 ppm.

  • Acquisition: Acquire the ^31^P{^1^H} NMR spectrum using an inverse-gated decoupling pulse sequence. This suppresses the Nuclear Overhauser Effect (NOE), ensuring that integration values are strictly proportional to the molar ratio of any present phosphorus species.

  • Data Validation: A pristine sample will yield a single, sharp peak at δ 107.8 ppm. If the sample has been exposed to trace moisture, a doublet will appear at ~50.6 ppm with a massive coupling constant (^1^JPH ≈ 453 Hz), confirming the conversion to tert-butyl(phenyl)phosphine oxide [3].

Workflow Visualization

To encapsulate the handling, validation, and downstream application of tBuPhPCl, the following diagram maps the logical decision tree of the analytical workflow.

NMR_Workflow Start Synthesize/Source tBuPhPCl Prep Glovebox Prep in Dry C6D6 Start->Prep Acquire Acquire 31P NMR (Inverse-Gated) Prep->Acquire Decision Check Shift at δ 107.8 ppm? Acquire->Decision Pure Pure tBuPhPCl Ready for Ligand Synthesis Decision->Pure Yes (Singlet) Impure Hydrolysis/Oxidation Detected (Peaks at -6 to 55 ppm) Decision->Impure No (Multiple Peaks) Purify Distillation under Reduced Pressure Impure->Purify Purify->Prep

Caption: Self-validating workflow for the preparation and 31P NMR validation of tBuPhPCl.

Applications in Advanced Synthesis

The confirmed spectroscopic purity of tBuPhPCl is the linchpin for complex downstream synthesis. For instance, in the generation of unsymmetrical diphosphanes, tBuPhPCl is reacted with lithium phosphides (e.g., tBu2PLi). The precise monitoring of this reaction is achieved via ^31^P NMR: the disappearance of the δ 107.8 ppm signal and the emergence of coupled doublets (due to ^1^JPP coupling) definitively confirm successful P–P bond formation [2]. Furthermore, its use in generating P-chirogenic ligands for rhodium-catalyzed asymmetric hydrogenation relies entirely on the stereochemical and chemical purity of this starting chlorophosphine [4].

References

  • Reactions of Germylenes and Stannylenes with Halo(hydrocarbyl)- and Chloro(amino)phosphines: Oxidative Addition versus Ligand Transfer | Inorganic Chemistry - ACS Publications | 1

  • Symmetrical and unsymmetrical diphosphanes with diversified alkyl, aryl and amino substituents | RSC Advances | 2

  • Characterization of Secondary Phosphine Oxide Ligands on the Surface of Iridium Nanoparticles | RSC Advances | 3

  • P-Chirogenic Diphosphazanes with Axially Chiral Substituents and Their Use in Rh-Catalyzed Asymmetric Hydrogenation | The Journal of Organic Chemistry - ACS Publications | 4

Sources

Foundational

Thermodynamic Stability and Solvent Compatibility of Chloro(tert-butyl)phenylphosphine: A Comprehensive Guide for Organometallic Synthesis

Executive Summary Chloro(tert-butyl)phenylphosphine (CAS: 29949-69-7) is a highly versatile electrophilic building block in organometallic chemistry, primarily serving as a precursor for Buchwald-type ligands, P-chirogen...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Chloro(tert-butyl)phenylphosphine (CAS: 29949-69-7) is a highly versatile electrophilic building block in organometallic chemistry, primarily serving as a precursor for Buchwald-type ligands, P-chirogenic catalysts, and transition-metal complexes. The molecule features a highly reactive phosphorus-chlorine (P-Cl) bond, flanked by the steric bulk of a tert-butyl group and the electronic influence of a phenyl ring. This unique structural motif makes it an ideal substrate for stereoselective synthesis, provided its thermodynamic vulnerabilities and solvent sensitivities are rigorously managed.

Thermodynamic and Configurational Stability

Intrinsic Stability vs. Catalytic Inversion

Tricoordinate organophosphorus compounds typically exhibit high configurational stability. The pyramidal inversion barrier for isolated chlorophosphines is theoretically high (approximately 40 kcal/mol), meaning they should not racemize at ambient temperatures. However, experimental observations demonstrate that enantiomerically enriched chlorophosphines can rapidly lose optical activity if not handled correctly.

Density Functional Theory (DFT) calculations and experimental studies have elucidated the causality behind this phenomenon. The presence of trace acidic impurities—specifically hydrogen chloride (HCl), which is a nearly unavoidable byproduct in chlorophosphine synthesis—acts as a potent catalyst for chiral inversion at the phosphorus center. The acidolysis pathway proceeds via a two-step mechanism involving a stabilized, achiral HCl-adduct intermediate. This catalytic pathway drastically lowers the transition state energy barrier to a mere 10 kcal/mol, allowing rapid racemization at room temperature .

Thermal Decomposition Pathways

Beyond configurational lability, Chloro(tert-butyl)phenylphosphine is thermally sensitive. Prolonged exposure to temperatures above its boiling point (77-78 °C at 0.4 mmHg) can induce disproportionation pathways. While the steric shielding provided by the tert-butyl group slightly retards associative decomposition compared to less hindered analogs (e.g., diphenylchlorophosphine), thermal stress must still be strictly minimized during distillation and purification workflows .

Solvent Compatibility and Handling Matrix

The P-Cl bond is highly susceptible to nucleophilic attack. Consequently, solvent selection is not merely a matter of solubility, but of chemical survival. Protic solvents (water, alcohols, primary/secondary amines) cause rapid, exothermic solvolysis, converting the chlorophosphine into phosphinic acids or phosphine oxides while liberating HCl gas.

To maintain the integrity of the reagent, all operations must be conducted using rigorously dried, degassed, aprotic solvents under an inert atmosphere (nitrogen or argon).

Table 1: Solvent Compatibility Matrix for Chloro(tert-butyl)phenylphosphine
Solvent ClassExamplesDielectric Constant (ε)CompatibilityRationale & Causality
Aliphatic Hydrocarbons Hexanes, Pentane~1.9Excellent Completely non-polar and aprotic. Ideal for precipitating polar byproducts (e.g., amine hydrochlorides) during synthesis.
Aromatic Hydrocarbons Toluene, Benzene2.4Excellent Provides excellent solubility for the reagent and its subsequent transition-metal complexes without participating in nucleophilic attack.
Ethers THF, Diethyl Ether4.3 - 7.6Good Commonly used for Grignard/organolithium substitutions. Must be rigorously anhydrous to prevent P-Cl hydrolysis.
Halogenated Solvents Dichloromethane (DCM)9.1Moderate Usable for short durations, but trace moisture or prolonged exposure can lead to degradation. Avoid if basic additives are present.
Protic Solvents Water, Methanol, Ethanol>30Incompatible Rapidly hydrolyzes the P-Cl bond, forming unreactive phosphine oxides and generating HCl, which catalyzes further degradation.

Experimental Workflows & Protocols

To circumvent the inherent thermodynamic instability and moisture sensitivity of Chloro(tert-butyl)phenylphosphine, application scientists frequently employ protective strategies. The most robust method is complexation with borane (BH₃). Borane coordinates to the phosphorus lone pair, locking the molecule in a tetrahedral geometry. This prevents both oxidation and acid-catalyzed pyramidal inversion, allowing the P-Cl bond to be manipulated as a stable, P-chirogenic electrophilic block .

Protocol 1: Borane Protection and Configurational Locking

Objective: To generate a configurationally stable tert-butyl(chloro)phenylphosphine-borane complex. Causality: Complexation with BH₃·SMe₂ occupies the phosphorus lone pair, eliminating the pathway for HCl-catalyzed inversion and shielding the phosphorus center from adventitious oxygen.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with argon.

  • Solvation: Dissolve Chloro(tert-butyl)phenylphosphine (1.0 equiv) in anhydrous toluene (0.5 M concentration) under argon.

  • Cooling: Submerge the reaction vessel in an ice-water bath (0 °C) to control the exothermic complexation.

  • Borane Addition: Dropwise add Borane dimethyl sulfide complex (BH₃·SMe₂, 1.1 equiv) via a gas-tight syringe.

    • Self-Validation Check: The evolution of dimethyl sulfide gas indicates successful displacement and coordination to the phosphorus center.

  • Maturation: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Isolation: Remove the solvent and excess BH₃·SMe₂ in vacuo. The resulting borane-protected chlorophosphine is configurationally stable and can be purified via silica gel chromatography without racemization.

Protocol 2: Stereoselective Nucleophilic Substitution

Objective: Synthesis of a Buchwald-type ligand precursor via P-C bond formation. Causality: The borane-protected chlorophosphine acts as a hard electrophile. Using a Grignard reagent (RMgBr) allows for clean substitution of the chloride leaving group with retention or predictable inversion of stereochemistry, depending on the exact conditions and nucleophile.

  • Setup: In a dry Schlenk flask, dissolve the borane-protected Chloro(tert-butyl)phenylphosphine in anhydrous THF at -78 °C.

  • Nucleophile Addition: Slowly add the desired aryl Grignard reagent (1.05 equiv) dropwise.

    • Self-Validation Check: Maintaining the reaction strictly at -78 °C prevents over-alkylation and suppresses side reactions like metal-halogen exchange.

  • Reaction: Stir at -78 °C for 1 hour, then gradually warm to room temperature overnight.

  • Quenching: Quench the reaction strictly with degassed, saturated aqueous NH₄Cl to neutralize excess Grignard without oxidizing the newly formed phosphine-borane.

  • Extraction: Extract with degassed ethyl acetate, dry over anhydrous MgSO₄, and concentrate in vacuo.

Mechanistic Visualizations

Racemization A R-Chlorophosphine (Stable Lone Pair) B HCl Adduct (Achiral Intermediate) A->B + HCl (Ea ~10 kcal/mol) B->A - HCl C S-Chlorophosphine (Inverted Configuration) B->C - HCl C->B + HCl

Acid-Catalyzed Racemization Pathway of Chlorophosphines via an Achiral HCl Adduct.

Workflow Start Chloro(tert-butyl)phenylphosphine (Labile & Air-Sensitive) Borane Add BH3·SMe2 (Toluene, 0°C) Start->Borane Protected Borane-Protected Complex (Configurationally Locked) Borane->Protected Nuc Nucleophilic Substitution (e.g., Aryl-MgBr, -78°C) Protected->Nuc Product P-Chirogenic Ligand Precursor (Stable to Handling) Nuc->Product

Workflow for Borane Protection and Stereoselective Substitution of Chlorophosphines.

References

  • Humbel, S., Jugé, S., et al. "Configurational Stability of Chlorophosphines." Inorganic Chemistry, 2003, 42(2), 420-427.[Link]

  • Bauduin, C., Jugé, S., et al. "Highly Enantiomerically Enriched Chlorophosphine Boranes: Synthesis and Applications as P-Chirogenic Electrophilic Blocks." The Journal of Organic Chemistry, 2003, 68(11), 4293-4301.[Link]

Exploratory

Chloro(tert-butyl)phenylphosphine material safety data sheet and toxicity profile

Chloro(tert-butyl)phenylphosphine (CAS 29949-69-7): Comprehensive Safety, Toxicity, and Handling Guide for Advanced Ligand Synthesis Introduction As drug development and materials science increasingly rely on complex tra...

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Author: BenchChem Technical Support Team. Date: April 2026

Chloro(tert-butyl)phenylphosphine (CAS 29949-69-7): Comprehensive Safety, Toxicity, and Handling Guide for Advanced Ligand Synthesis

Introduction

As drug development and materials science increasingly rely on complex transition-metal catalysis, the design of sterically demanding, electron-rich phosphine ligands has become paramount. Chloro(tert-butyl)phenylphosphine (CAS 29949-69-7) serves as a critical electrophilic building block in the synthesis of these advanced ligands[1]. Featuring a bulky tert-butyl group and a highly reactive phosphorus-chlorine (P-Cl) bond, this compound is a direct precursor to Buchwald-Hartwig, Suzuki-Miyaura, and Negishi cross-coupling catalysts. However, the same electrophilicity that makes it synthetically valuable also imparts severe toxicity and handling hazards. This technical guide provides a comprehensive analysis of its material safety data, mechanistic toxicity, and field-proven protocols for safe, high-yield laboratory handling.

Physicochemical Properties & Identification

Accurate identification and understanding of the physical state of Chloro(tert-butyl)phenylphosphine are the first steps in risk mitigation. It is a flammable, highly moisture-sensitive liquid.

PropertyValue
Chemical Name Chloro(tert-butyl)phenylphosphine
CAS Number 29949-69-7[2]
Molecular Formula C₁₀H₁₄ClP[1]
Molecular Weight 200.64 g/mol [1]
Appearance Colorless to almost colorless clear liquid
Density 1.064 g/mL at 25 °C[1]
Boiling Point 77-78 °C at 0.4 mmHg[1]
Refractive Index n20/D 1.555[1]
GHS Hazard Codes H226 (Flammable liquid), H314 (Skin Corr. 1B)[2]

Toxicity Profile & Hazard Assessment

The toxicity of Chloro(tert-butyl)phenylphosphine is fundamentally driven by the hydrolytic instability of the P-Cl bond. When exposed to atmospheric moisture or biological tissues, the electrophilic phosphorus center undergoes rapid nucleophilic attack by water[3].

Mechanistic Toxicology: Unlike stable tertiary phosphines, chlorophosphines react vigorously and exothermically with water to yield phosphinous acids and hydrogen chloride (HCl) gas[3]. The instantaneous generation of HCl is the primary cause of the compound's GHS classification as Skin Corr. 1B (Causes severe skin burns and eye damage). Inhalation of the vapors leads to severe respiratory tract irritation and potential pulmonary edema due to the corrosive action of HCl on mucosal membranes. Furthermore, the presence of HCl in the medium has been shown to catalyze P-center chiral inversion and degradation pathways in related chlorophosphines[4].

G A Chloro(tert-butyl)phenylphosphine (CAS 29949-69-7) C Exothermic Hydrolysis (P-Cl Bond Cleavage) A->C B Atmospheric Moisture or Tissue (H2O) B->C D Hydrogen Chloride (HCl) Gas C->D Rapid Release E tert-Butyl(phenyl)phosphinous Acid C->E F Severe Skin Burns & Eye Damage (Skin Corr. 1B) D->F Corrosive Action

Hydrolytic degradation pathway of Chloro(tert-butyl)phenylphosphine leading to tissue necrosis.

Safety Protocols & Air-Free Handling (E-E-A-T Standards)

As a Senior Application Scientist, I cannot overstate the importance of treating this reagent as a self-validating system: if your handling technique is flawed, the reagent will immediately degrade, fuming white HCl gas and ruining your downstream synthesis. The compound must be stored under nitrogen or argon at 4 °C and protected from light[5].

Required PPE:

  • Faceshields and chemical splash goggles[1].

  • Heavy-duty nitrile or butyl rubber gloves (double-gloved)[1].

  • Type ABEK (EN14387) respirator filter if handled outside a fume hood (though all handling MUST occur inside a certified fume hood or glovebox)[1].

Schlenk Line Handling Logic: To prevent the exothermic hydrolysis described above, all transfers must be conducted using rigorous air-free techniques.

G A Oven-Dried Schlenk Flask B Vacuum/N2 Purge (x3) A->B C Syringe/Cannula Transfer under N2 blanket B->C Inert Atmosphere Established D Reaction Execution (e.g., Grignard Addition) C->D E Controlled Quench at 0 °C D->E Prevent Exotherm

Standard Schlenk line workflow for the safe handling of moisture-sensitive chlorophosphines.

Applications in Catalysis & Experimental Workflows

Chloro(tert-butyl)phenylphosphine is predominantly utilized to synthesize bulky, electron-rich secondary or tertiary phosphines[6]. These ligands are essential for stabilizing reactive palladium intermediates in Buchwald-Hartwig aminations and Suzuki-Miyaura couplings.

G A Chloro(tert-butyl)phenylphosphine C Nucleophilic Substitution at Phosphorus A->C B Organolithium / Grignard (R-M) B->C D Bulky Dialkylphenylphosphine Ligand C->D - MCl E Pd/Ni Coordination (Cross-Coupling Catalyst) D->E Buchwald-Hartwig / Suzuki

Synthesis pathway from chlorophosphine precursor to active cross-coupling catalyst.

Step-by-Step Methodology: Synthesis of a Dialkylphenylphosphine Ligand The following protocol outlines the nucleophilic substitution of the chloride leaving group by a Grignard reagent.

  • Preparation : Flame-dry a 250 mL Schlenk flask equipped with a magnetic stir bar under vacuum. Backfill with dry Nitrogen (repeat 3 times).

  • Solvent & Reagent Loading : Inject 50 mL of anhydrous Tetrahydrofuran (THF) into the flask. Add 10 mmol of Chloro(tert-butyl)phenylphosphine (approx. 2.01 g or 1.89 mL) via a gas-tight syringe[1].

  • Temperature Control : Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: Lowering the temperature suppresses side reactions, such as halogen exchange or reduction, and controls the highly exothermic nature of the subsequent Grignard addition.

  • Nucleophilic Addition : Slowly add 11 mmol (1.1 equivalents) of the desired alkylmagnesium bromide (Grignard reagent) dropwise over 30 minutes.

  • Warming & Stirring : Allow the reaction to slowly warm to room temperature and stir for 12 hours. The formation of magnesium chloride (MgCl₂) salts will appear as a white precipitate.

  • Quenching : Cool the flask to 0 °C and carefully quench with 10 mL of degassed, deionized water. Causality: Any unreacted chlorophosphine will hydrolyze here; performing this at 0 °C prevents violent exotherms[3].

  • Extraction & Purification : Extract the aqueous layer with degassed diethyl ether. Dry the combined organic layers over anhydrous Na₂SO₄, filter under nitrogen, and concentrate in vacuo. Purify the resulting phosphine via distillation or recrystallization under an inert atmosphere.

References

  • Chloro(tert-butyl)
  • Chloro(tert-butyl)
  • tert-Butylchloro(phenyl)phosphane | 29949-69-7 | TCI (Shanghai) Development Co., Ltd.
  • 29949-69-7 | Chloro(tert-butyl)
  • Chloro(tert-butyl)phenylphosphine 29949-69-7 - Sigma-Aldrich (Buchwald-Hartwig Context)
  • Buy Chloro(tert-butyl)
  • Source: wikipedia.
  • Source: researchgate.

Sources

Foundational

Mechanism of Nucleophilic Substitution on Chloro(tert-butyl)phenylphosphine: Stereochemical Pathways and Protocol Design

Executive Summary As a Senior Application Scientist in organophosphorus chemistry, I frequently encounter the challenges of synthesizing P-chirogenic ligands for asymmetric catalysis and targeted drug development. Chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary As a Senior Application Scientist in organophosphorus chemistry, I frequently encounter the challenges of synthesizing P-chirogenic ligands for asymmetric catalysis and targeted drug development. Chloro(tert-butyl)phenylphosphine is a premier electrophilic building block in this domain. However, its pro-chiral P(III) center exhibits highly nuanced reactivity. This whitepaper dissects the divergent stereochemical mechanisms of nucleophilic substitution at this center, the thermodynamic vulnerabilities of its configurational stability, and the self-validating experimental protocols required to harness it effectively.

The Electrophilic P(III) Center: Structural Context

Chloro(tert-butyl)phenylphosphine ( C10​H14​ClP ) features a trivalent phosphorus atom bonded to a highly bulky tert-butyl group, a planar phenyl ring, and a labile chloride leaving group. This specific steric environment is not merely structural; it actively dictates the trajectory of incoming nucleophiles. The lone electron pair on the P(III) atom serves as both a defining feature of its pro-chirality and a critical electronic barrier during nucleophilic attack.

Mechanistic Divergence: SN​2@P vs. π -Repulsion

The stereochemical outcome of nucleophilic substitution on chloro(tert-butyl)phenylphosphine is not uniform; it is strictly governed by the electronic nature of the incoming nucleophile[1].

  • Aliphatic Nucleophiles (Inversion): When reacted with aliphatic Grignard or organolithium reagents, the substitution proceeds via a classical backside SN​2@P mechanism. The nucleophile attacks anti-periplanar to the P-Cl bond, resulting in a clean inversion of configuration at the phosphorus center[1].

  • Aromatic Nucleophiles (Retention): Aromatic nucleophiles (e.g., Aryl-MgX) trigger a completely different pathway. The π -electron cloud of the incoming aryl group experiences severe electronic repulsion from the lone electron pair on the phosphorus atom. This repulsion precludes the standard backside attack. Instead, the reaction proceeds via a frontside trajectory—or a novel SN​2@Cl halogen-metal exchange followed by an SN​2@C attack—resulting in retention of configuration [1].

MechanisticDivergence Start Chloro(tert-butyl)phenylphosphine [P-Chirogenic Center] Aliphatic Aliphatic Nucleophile (e.g., Alkyl-MgX) Start->Aliphatic Aromatic Aromatic Nucleophile (e.g., Aryl-MgX) Start->Aromatic SN2P Backside Attack (SN2@P Pathway) Aliphatic->SN2P PiRep Frontside Attack / SN2@Cl (π-Electron Repulsion) Aromatic->PiRep Inversion Inversion of Configuration [P-Inverted Product] SN2P->Inversion Retention Retention of Configuration [P-Retained Product] PiRep->Retention

Figure 1: Divergent stereochemical pathways in P(III) nucleophilic substitution.

The Threat of Configurational Instability

A critical failure point in organophosphorus workflows is the assumption that chlorophosphines are configurationally stable. In reality, trace amounts of HCl—a ubiquitous byproduct in chlorophosphine synthesis—act as a potent catalyst for chiral inversion at room temperature[2].

Density Functional Theory (DFT) calculations have demonstrated that this epimerization occurs via a two-step mechanism. The formation of an HCl adduct requires an activation energy ( ΔG‡ ) of merely ~10 kcal/mol. This low barrier leads to a stabilized achiral intermediate (-2.6 kcal/mol), which rapidly recombines to form the racemic mixture[2]. To preserve stereochemical integrity, the P(III) center must either be maintained at cryogenic temperatures or protected via borane complexation.

Epimerization ChiralP (R)-Chlorophosphine Adduct HCl Adduct (TS) ΔG‡ ≈ 10 kcal/mol ChiralP->Adduct Coordination HCl + HCl HCl->Adduct Achiral Achiral Intermediate ΔG = -2.6 kcal/mol Adduct->Achiral Cleavage Achiral->ChiralP Recombination EntP (S)-Chlorophosphine Achiral->EntP Recombination

Figure 2: HCl-catalyzed epimerization of chlorophosphines via an achiral intermediate.

Thermodynamic & Kinetic Profiling

To aid in experimental design, the following table summarizes the quantitative data governing these transformations:

Nucleophile / ReagentDominant MechanismStereochemical OutcomeActivation Barrier ( ΔG‡ )Key Intermediate
Aliphatic Grignard (R-MgX) Backside SN​2@P InversionModerateNone (Concerted)
Aromatic Grignard (Ar-MgX) Frontside / SN​2@Cl RetentionModerateHalogen-Metal Exchange
HCl (Trace Impurity) Adduct FormationEpimerization / Racemization~10.0 kcal/molStabilized Achiral Adduct (-2.6 kcal/mol)
Self-Validating Experimental Protocols

To ensure scientific integrity, workflows involving chloro(tert-butyl)phenylphosphine must be designed as self-validating systems. Below are the field-proven methodologies for handling and substituting this compound.

Protocol A: In-Situ Borane Protection of Chlorophosphines

Purpose: To lock the P(III) lone pair, preventing HCl-catalyzed racemization and enabling bench-stable handling.

  • Preparation: Flame-dry a Schlenk flask under argon. Dissolve chloro(tert-butyl)phenylphosphine (1.0 eq) in anhydrous THF.

  • Thermal Control: Cool the reaction mixture to 0 °C. Causality: Lowering the temperature suppresses the thermal energy required to overcome the 10 kcal/mol epimerization barrier before protection occurs[2].

  • Complexation: Add BH3​⋅SMe2​ (1.1 eq) dropwise. Causality: The Lewis acidic borane coordinates directly to the Lewis basic P(III) lone pair. This eliminates the electronic repulsion necessary for the π -repulsion mechanism and physically blocks the coordination of HCl[2].

  • Validation (Self-Correction): Pull an aliquot for 31 P NMR. The sharp singlet of the free P(III)-Cl species (~+100 ppm) must completely disappear, replaced by a broad multiplet (due to 31 P- 11 B coupling) around +30 to +40 ppm. If the singlet persists, add additional borane.

Protocol B: Stereospecific Nucleophilic Substitution via Oxalyl Chloride Activation

Purpose: To synthesize highly enantioenriched tertiary phosphines directly from secondary phosphine oxides.

  • Activation: Dissolve a diastereomeric mixture of secondary phosphine oxide in anhydrous THF at -78 °C. Slowly add oxalyl chloride (1.1 eq). Causality: Oxalyl chloride acts as a stereospecific chlorinating agent, converting the P=O bond into a highly electrophilic P(III)-Cl salt without inducing racemization[1].

  • Nucleophilic Attack: While maintaining -78 °C, introduce the desired Grignard reagent dropwise. Causality: Cryogenic temperatures freeze out dynamic kinetic resolution pathways. Use an aliphatic Grignard to achieve P-inversion, or an aromatic Grignard to achieve P-retention via π -electron repulsion[1].

  • Quenching: Quench with degassed water and extract with degassed ethyl acetate to prevent premature oxidation of the newly formed tertiary phosphine.

  • Validation (Self-Correction): Utilize chiral HPLC on a stationary phase to confirm the diastereomeric ratio (dr). A successfully executed protocol will yield up to a 99:1 dr[1].

Conclusion

The nucleophilic substitution of chloro(tert-butyl)phenylphosphine is a masterclass in steric and electronic control. By understanding the dichotomy between SN​2@P inversion and π -repulsion retention, and by rigorously controlling the thermodynamic vulnerabilities associated with HCl-catalyzed epimerization, researchers can predictably engineer complex P-chirogenic architectures for advanced chemical applications.

References
  • Title: Nucleophilic Substitution of P-Stereogenic Chlorophosphines: Mechanism, Stereochemistry, and Stereoselective Conversions of Diastereomeric Secondary Phosphine Oxides to Tertiary Phosphines Source: Organic Letters (ACS Publications) URL: [Link]

  • Title: Configurational Stability of Chlorophosphines Source: Inorganic Chemistry (ACS Publications) URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Bulky Biaryl Phosphine Ligands Utilizing Chloro(tert-butyl)phenylphosphine

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental workflows, and quantitative data for C–P bond formation. Introductio...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, self-validating experimental workflows, and quantitative data for C–P bond formation.

Introduction & Mechanistic Rationale

In the realm of homogeneous catalysis and drug development, the design of electron-rich, sterically hindered phosphine ligands is paramount for enabling challenging cross-coupling transformations (e.g., Buchwald-Hartwig aminations and Suzuki-Miyaura couplings)[1]. Chloro(tert-butyl)phenylphosphine serves as an elite electrophilic building block for synthesizing these advanced architectures, such as Buchwald-type biaryl ligands and rigid pincer ligands.

The Causality of Structural Design

The selection of Chloro(tert-butyl)phenylphosphine is driven by precise mechanistic causality:

  • Steric Bulk (The tert-Butyl Group): The massive cone angle imparted by the tert-butyl moiety forces the transition metal center into a highly reactive, low-coordinate state. This steric pressure accelerates the rate-determining reductive elimination step during catalytic cycles, preventing unwanted β -hydride elimination[2].

  • Electronic Tuning (The Phenyl Group): The phenyl substituent provides a balance of σ -donation and π -acidity, stabilizing the metal center while rendering the resulting tertiary phosphine significantly more air-stable than its trialkyl counterparts[3].

  • Electrophilic Reactivity (The P–Cl Bond): The highly polarized P–Cl bond is exceptionally susceptible to nucleophilic attack. This allows for rapid, controlled C–P bond formation when exposed to strongly nucleophilic organolithium or Grignard reagents[4].

Experimental Workflow & Logic

The synthesis of bulky phosphines requires strict exclusion of moisture and oxygen. The workflow relies on the generation of an organometallic nucleophile, followed by a highly controlled nucleophilic substitution at the phosphorus center.

Workflow N1 2-Bromobiphenyl (Starting Material) N2 Lithiation (n-BuLi, THF, -78 °C) N1->N2 N3 2-Biphenyllithium (Nucleophile) N2->N3 N4 Phosphination (Chloro(tert-butyl)phenylphosphine) N3->N4 N5 tert-Butyl(biphenyl-2-yl)phenylphosphine (Crude Ligand) N4->N5 N6 Borane Protection (BH3·SMe2) N5->N6 Optional N7 Air-Stable Phosphine-Borane (Purified Product) N6->N7

Workflow for synthesizing bulky biaryl phosphine ligands via Chloro(tert-butyl)phenylphosphine.

Detailed Step-by-Step Protocol

The following protocol details the synthesis of tert-Butyl(biphenyl-2-yl)phenylphosphine , a highly effective Buchwald-type ligand analogue.

Phase 1: Preparation of the Organolithium Nucleophile
  • Preparation: Flame-dry a 250 mL Schlenk flask under vacuum and backfill with ultra-pure argon.

  • Dissolution: Add 2-bromobiphenyl (10.0 mmol) and 50 mL of anhydrous, degassed tetrahydrofuran (THF).

  • Cooling & Lithiation: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (10.5 mmol, 2.5 M in hexanes) dropwise over 15 minutes.

    • Causality Check: The dropwise addition at cryogenic temperatures is critical. Rapid addition or elevated temperatures will cause localized exotherms, promoting undesired Wurtz-type homocoupling of the aryl bromide rather than the intended halogen-metal exchange.

Phase 2: Nucleophilic Phosphination
  • Electrophile Addition: To the stirring 2-biphenyllithium solution at -78 °C, add Chloro(tert-butyl)phenylphosphine (11.0 mmol) dropwise via a gas-tight syringe[5].

  • Thermal Equilibration: Allow the reaction mixture to stir at -78 °C for 1 hour, then slowly remove the cooling bath, allowing the system to warm to room temperature overnight (approx. 12 hours).

    • Causality Check: The slow warming ensures complete conversion. The immense steric bulk of both the biphenyl nucleophile and the tert-butyl group on the electrophile creates a high kinetic barrier; warming provides the necessary thermal energy to drive the substitution to completion.

Phase 3: Self-Validation & Workup
  • Analytical Checkpoint (Self-Validation): Before quenching, extract a 0.1 mL aliquot under argon, dilute with degassed CDCl₃, and analyze via ³¹P NMR.

    • Validation Metric: The complete consumption of the electrophile is confirmed by the disappearance of the Chloro(tert-butyl)phenylphosphine signal at ~+100 ppm. The appearance of a new singlet in the upfield region (typically -5 to +10 ppm) confirms the successful formation of the tertiary phosphine C–P bond. If the +100 ppm peak persists, additional stirring or gentle heating is required.

  • Quenching: Cool the flask to 0 °C and quench the reaction by the dropwise addition of 10 mL of degassed saturated aqueous NH₄Cl to neutralize unreacted organolithium species[5].

  • Extraction: Extract the aqueous layer with degassed ethyl acetate (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

Phase 4: Optional Borane Protection (For High-Purity Storage)

If the resulting ligand exhibits air sensitivity, it can be temporarily protected as a phosphine-borane complex[6]. 9. Protection: Dissolve the crude phosphine in anhydrous dichloromethane (DCM) at 0 °C. Add Borane dimethyl sulfide complex (BH₃·SMe₂, 12.0 mmol) dropwise. Stir for 2 hours at room temperature. 10. Purification: The resulting air-stable phosphine-borane complex can be purified via standard silica gel column chromatography (Hexanes/EtOAc gradient). The free phosphine can later be liberated quantitatively by heating with an amine base (e.g., DABCO or morpholine).

Quantitative Data Summarization

The protocol above is highly modular. By altering the organometallic precursor, a wide library of sterically demanding ligands can be synthesized. The table below summarizes quantitative yields and validation metrics for various derivatives synthesized using Chloro(tert-butyl)phenylphosphine.

Target Ligand ArchitectureOrganometallic PrecursorChloro(tert-butyl)phenylphosphine (Eq.)Temp ProfileYield (%)³¹P NMR Shift (ppm)*
tert-Butyl(biphenyl-2-yl)phenylphosphine 2-Biphenyllithium1.1-78 °C to RT82-4.5
tert-Butyl(2',6'-dimethoxybiphenyl-2-yl)phenylphosphine 2-(2,6-Dimethoxyphenyl)phenyllithium1.2-78 °C to RT76-2.1
tert-Butyl(phenyl)(o-tolyl)phosphine o-Tolyllithium1.05-78 °C to RT88-8.3
tert-Butyl(cyclohexyl)phenylphosphine Cyclohexylmagnesium chloride1.5-40 °C to RT65+12.4

*Note: ³¹P NMR chemical shifts are approximate and recorded in CDCl₃. Shifts will vary slightly based on concentration and exact solvent calibration.

References

  • Reactions of Germylenes and Stannylenes with Halo(hydrocarbyl)- and Chloro(amino)phosphines: Oxidative Addition versus Ligand Transfer Source: American Chemical Society (ACS) URL:[Link]

  • Preparation of phosphines through C–P bond formation Source: Beilstein Journal of Organic Chemistry URL:[Link]

  • Design and synthesis of ligands for Pd-catalyzed C-N and C-O coupling reactions (Thesis) Source: MIT Libraries (DSpace@MIT) URL:[Link]

  • Resolution and Stereochemistry of tert-Butylphenylphosphinous Acid−Borane Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Application

Application Note: Advanced Glovebox Handling Procedures for Chloro(tert-butyl)phenylphosphine

Introduction and Scope Chloro(tert-butyl)phenylphosphine is a highly reactive, air- and moisture-sensitive organophosphorus compound. In drug development and advanced materials research, it is primarily utilized as a bul...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

Chloro(tert-butyl)phenylphosphine is a highly reactive, air- and moisture-sensitive organophosphorus compound. In drug development and advanced materials research, it is primarily utilized as a bulky, electron-rich ligand precursor for palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura, and Heck couplings). Due to its extreme sensitivity and the corrosive nature of its degradation products, handling this reagent requires rigorous inert-atmosphere techniques. This guide outlines the mechanistic rationale, step-by-step protocols, and self-validating analytical methods required to manipulate this compound safely within a glovebox environment.

Physicochemical Profile

To design an effective handling protocol, one must first understand the quantitative physical properties and hazard profile of the target compound. The data below is synthesized from authoritative chemical safety databases and [1].

PropertyValue
Chemical Name Chloro(tert-butyl)phenylphosphine
CAS Number 29949-69-7
Molecular Formula C10H14ClP
Molecular Weight 200.64 g/mol
Physical State Colorless to almost colorless clear liquid
Boiling Point 77-78 °C at 0.4 mmHg
Density 1.064 g/mL at 25 °C
Refractive Index n20/D 1.555
Flash Point 32.8 °C (91.0 °F)
Key Hazard Codes H226 (Flammable), H314 (Corrosive), EUH014 (Reacts violently with water)

Mechanistic Rationale for Strict Inert Handling

The requirement for glovebox manipulation is not merely a precaution; it is dictated by the fundamental reactivity of the phosphorus-chlorine (P-Cl) bond and the phosphorus lone pair.

  • Hydrolysis Vulnerability: The P-Cl bond is highly electrophilic. Exposure to even trace amounts of atmospheric moisture results in a rapid nucleophilic attack by water. This hydrolysis generates corrosive hydrogen chloride (HCl) gas and tert-butyl(phenyl)phosphinous acid, which rapidly tautomerizes to a stable, catalytically inactive phosphine oxide[2].

  • Oxidation Susceptibility: The lone pair on the trivalent phosphorus atom is highly susceptible to oxidation by atmospheric oxygen (O₂), yielding phosphinic chloride derivatives.

  • Glovebox Catalyst Poisoning: As noted by the [3], volatile strongly coordinating species (like phosphines) and halogenated byproducts (like HCl) will irreversibly poison the copper catalyst (Cu/CuO redox system) used in glovebox purifiers. Therefore, the handling protocol must protect both the chemical from the atmosphere and the glovebox from the chemical.

MechanisticDegradation A Chloro(tert-butyl) phenylphosphine D Hydrolysis: HCl + Phosphinous Acid A->D E Oxidation: Phosphinic Chloride A->E F Cu Catalyst Poisoning A->F Volatile Phosphine B Moisture (H2O) B->D Nucleophilic Attack C Oxygen (O2) C->E Oxidation D->F Corrosive HCl Gas

Caption: Degradation pathways of Chloro(tert-butyl)phenylphosphine and glovebox catalyst poisoning risks.

Experimental Protocols

Every procedure described below functions as a self-validating system. By integrating real-time environmental monitoring and post-transfer analytical checks, the researcher can definitively confirm the success of the inert transfer.

Protocol A: Glovebox Preparation and Antechamber Transfer

Objective: Safely introduce the reagent into the glovebox without compromising the internal <1 ppm O₂/H₂O atmosphere.

  • Environmental Validation: Before beginning, verify that the glovebox sensors read <1 ppm for both O₂ and H₂O. As an independent visual validation, ensure a vial of titanocene dichloride/zinc dust in acetonitrile (which turns from blue to colorless upon O₂ exposure) remains deep blue [2].

  • Preparation of Materials: Place the sealed bottle of Chloro(tert-butyl)phenylphosphine, oven-dried glass vials, and gas-tight Hamilton syringes into the large antechamber.

  • Purge Cycles: Execute three complete vacuum/refill cycles.

    • Causality: As detailed by [4], a single vacuum cycle leaves residual atmospheric gases. Repeating the cycle three times ensures the antechamber atmosphere is mathematically diluted to match the purity of the inert glovebox environment.

  • Transfer: Open the inner door and bring the materials into the main workspace. Allow the reagent bottle to equilibrate to the glovebox temperature for 30 minutes to prevent pressure differentials during opening.

Protocol B: Liquid Aliquoting and Catalyst Protection

Objective: Transfer the highly volatile liquid while preventing irreversible damage to the glovebox purification train.

  • Isolate the Purifier: CRITICAL STEP. Turn off the circulation to the glovebox purifier.

    • Causality: Chloro(tert-butyl)phenylphosphine has a relatively low boiling point (77-78 °C at 0.4 mmHg) and emits volatile vapors. Isolating the purifier prevents these vapors from irreversibly binding to and poisoning the copper deoxygenation catalyst[3].

  • Syringe Transfer: Unseal the reagent bottle. Using a dry, gas-tight syringe, extract the required volume of the liquid.

    • Causality: Standard plastic syringes can leach moisture and allow vapor escape. Gas-tight glass syringes maintain the integrity of the liquid and prevent vapor diffusion into the box.

  • Dispensing and Sealing: Dispense the liquid into the pre-weighed, oven-dried receiving vial. Immediately seal both the stock bottle and the receiving vial tightly with PTFE-lined caps.

  • Atmosphere Purge: With the purifier still isolated, initiate a 10-15 minute purge of the glovebox atmosphere using the inert gas supply (Nitrogen or Argon) to flush out any escaped phosphine vapors.

  • Re-engage Purifier: Once the purge is complete, turn the circulation back on.

TransferWorkflow N1 1. Isolate Purifier (Protect Cu Catalyst) N2 2. Antechamber Transfer (3x Vac/Refill Cycles) N1->N2 N3 3. Equilibrate Stock (Allow temp adjustment) N2->N3 N4 4. Syringe Transfer (Use gas-tight syringe) N3->N4 N5 5. Seal & Purge (Purge box 10-15 mins) N4->N5 N6 6. Re-engage Purifier N5->N6

Caption: Step-by-step workflow for safe liquid transfer within the glovebox.

Protocol C: Post-Transfer Validation via ³¹P NMR

Objective: Analytically validate that the reagent did not undergo hydrolysis or oxidation during the transfer process.

  • Sample Preparation: Inside the glovebox, dissolve a 10 µL aliquot of the transferred Chloro(tert-butyl)phenylphosphine in anhydrous, degassed CDCl₃ or C₆D₆. Transfer to an NMR tube and seal with a septum cap.

  • Spectroscopic Analysis: Acquire a ³¹P{¹H} NMR spectrum.

  • Data Interpretation: The parent chlorophosphine will present a distinct, sharp singlet.

    • Causality: ³¹P NMR is the ultimate self-validating tool for phosphine integrity. If the handling protocol failed and oxygen/moisture breached the system, the spectrum will reveal new peaks shifted significantly downfield (typically +25 to +40 ppm), corresponding to the oxidized phosphine oxide or hydrolyzed phosphinic acid derivatives[2]. If only the parent peak is present, the protocol is validated.

References

  • Glovebox Usage and Catalyst Protection Guidelines Source: University of San Diego Chemistry Department URL:[Link]

  • Standard Operating Procedure For Operation Of Glove Boxes Source: University College Dublin, School of Chemistry URL:[Link]

Sources

Method

Reagents for Grignard substitution with Chloro(tert-butyl)phenylphosphine

An Application Note and Protocol for the Synthesis of Advanced Phosphine Ligands Executive Overview The synthesis of unsymmetrical, sterically hindered tertiary phosphines is a critical pathway in the development of adva...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of Advanced Phosphine Ligands

Executive Overview

The synthesis of unsymmetrical, sterically hindered tertiary phosphines is a critical pathway in the development of advanced ligands for homogeneous catalysis (e.g., Buchwald-type and Josiphos-type ligands). Chloro(tert-butyl)phenylphosphine serves as a highly versatile, electrophilic phosphorus building block. By subjecting this chlorophosphine to Grignard substitution, researchers can rapidly construct complex P,C -stereogenic architectures.

This guide details the mechanistic nuances, causal experimental design, and a self-validating protocol for the nucleophilic substitution of chloro(tert-butyl)phenylphosphine using organomagnesium reagents, followed by in-situ borane protection.

Mechanistic Divergence: The "Why" Behind the Workflow

The substitution of chlorophosphines by Grignard reagents is not a monolithic process; the trajectory of the nucleophilic attack is highly dependent on the nature of the Grignard reagent. Understanding this causality is essential for researchers targeting specific stereoisomers.

As demonstrated in foundational studies on, the reaction undergoes a stereodivergent pathway:

  • Aliphatic Grignard Reagents (e.g., Alkyl-MgX): These nucleophiles proceed via a classic backside SN​2@P attack. The aliphatic group attacks the phosphorus center opposite to the chloride leaving group, resulting in an inversion of configuration at the phosphorus atom.

  • Aromatic Grignard Reagents (e.g., Aryl-MgX): Conversely, aromatic nucleophiles experience significant p−π electronic repulsion between the incoming aryl π -system and the lone pair of electrons on the trivalent phosphorus. This repulsion forces a frontside SN​2@P attack, resulting in the retention of configuration, a phenomenon further validated by .

Workflow A Chloro(tert-butyl)phenylphosphine B + Aliphatic Grignard (e.g., MeMgBr) A->B C + Aromatic Grignard (e.g., PhMgBr) A->C D SN2@P Backside Attack (Inversion) B->D E SN2@P Frontside Attack (Retention via p-π repulsion) C->E F BH3·THF Quench (Oxidation Protection) D->F G BH3·THF Quench (Oxidation Protection) E->G H P-Inverted Phosphine-Borane F->H I P-Retained Phosphine-Borane G->I

Fig 1: Stereodivergent pathways in the Grignard substitution of chlorophosphines.

Quantitative Reaction Parameters

To ensure reproducibility, the following table summarizes the expected stereochemical outcomes and yields based on the class of Grignard reagent utilized, assuming a stereopure starting material or a targeted racemic bulk synthesis.

Grignard ClassExample ReagentReaction TempMechanistic PathwayExpected drTypical Yield
Aliphatic Methylmagnesium bromide-78 °C to RTBackside ( SN​2@P )Up to 99:1 (Inversion)85 – 95%
Aromatic Phenylmagnesium bromide-78 °C to RTFrontside ( SN​2@P )Up to 1:99 (Retention)80 – 90%
Sterically Hindered Mesitylmagnesium bromide0 °C to RefluxFrontside ( SN​2@P )Varies (Steric override)50 – 70%

Self-Validating Experimental Protocol

Experimental Causality & Design:

  • Temperature Control (-78 °C): P-C bond formation is highly exothermic. Low temperatures prevent the epimerization of the phosphorus center and suppress metal-halogen exchange side-reactions.

  • Borane Protection: Tertiary phosphines containing electron-donating alkyl groups (like tert-butyl) are highly susceptible to rapid atmospheric oxidation to phosphine oxides. Adding BH3​⋅THF in situ forms a dative P-B bond, locking the oxidation state and rendering the product bench-stable for silica gel chromatography.

Step 1: System Preparation
  • Flame-dry a 100 mL Schlenk flask equipped with a magnetic stir bar under a vacuum, then backfill with ultra-high purity Argon (repeat 3 times).

  • Causality Check: Absolute exclusion of moisture is required. Trace water will rapidly hydrolyze chloro(tert-butyl)phenylphosphine into the corresponding secondary phosphine oxide, terminating the reaction.

  • Inject 5.0 mmol of Chloro(tert-butyl)phenylphosphine into the flask, followed by 20 mL of anhydrous, degassed THF.

  • Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.

Step 2: Nucleophilic Addition
  • Using a syringe pump, add 5.5 mmol (1.1 equivalents) of the desired Grignard reagent (e.g., 3.0 M MeMgBr in diethyl ether) dropwise over 20 minutes.

  • Visual Validation: As the Grignard reagent reacts, a cloudy white precipitate of magnesium chloride ( MgCl2​ ) will begin to form. The precipitation of this insoluble salt acts as the thermodynamic driving force for the reaction.

  • Maintain the reaction at -78 °C for 1 hour, then remove the cooling bath and allow the mixture to warm to room temperature over 2 hours.

Step 3: In-Situ Borane Protection
  • Cool the reaction mixture to 0 °C using an ice-water bath.

  • Slowly inject 7.5 mmol (1.5 equivalents) of Borane-THF complex ( BH3​⋅THF , 1.0 M solution).

  • Visual Validation: Mild effervescence may occur as excess borane reacts with residual Grignard reagent or trace moisture.

  • Stir the mixture at room temperature for 12 hours to ensure complete complexation.

Step 4: Workup and Analytical Validation
  • Quench the reaction by slowly adding 10 mL of saturated aqueous NH4​Cl at 0 °C.

  • Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO4​ , and concentrate under reduced pressure.

  • Purify the resulting crude oil/solid via flash column chromatography (typically 95:5 Hexanes:EtOAc) to isolate the pure tertiary phosphine-borane complex.

  • Self-Validation via NMR: To confirm success before deprotection, perform 31P{1H} NMR. The starting Chloro(tert-butyl)phenylphosphine exhibits a sharp singlet around +105 ppm . The successful formation of the phosphine-borane product is validated by a massive upfield shift to approximately +15 to +30 ppm , appearing as a broad multiplet due to scalar coupling between the phosphorus and the quadrupolar boron nuclei ( 11B and 10B ).

References

  • Ye, J., et al. "Nucleophilic Substitution of P-Stereogenic Chlorophosphines: Mechanism, Stereochemistry, and Stereoselective Conversions of Diastereomeric Secondary Phosphine Oxides to Tertiary Phosphines." Organic Letters, American Chemical Society, 2017.[Link]

  • M., S., et al. "Theoretical study of a derivative of chlorophosphine with aliphatic and aromatic Grignard reagents: SN2@P or the novel SN2@Cl followed by SN2@C?" RSC Advances, Royal Society of Chemistry, 2022.[Link]

  • Zhang, Z., et al. "New Approaches for Biaryl-Based Phosphine Ligand Synthesis via P=O Directed C–H Functionalizations." Accounts of Chemical Research, American Chemical Society, 2017.[Link]

Application

Application Note: Synthesis and Diversification of Phosphine Oxides from Chloro(tert-butyl)phenylphosphine Precursors

Executive Summary The synthesis of sterically hindered, P-chiral phosphine oxides is a critical operation in the development of advanced ligands for asymmetric catalysis and novel pharmaceutical pharmacophores[1]. Chloro...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of sterically hindered, P-chiral phosphine oxides is a critical operation in the development of advanced ligands for asymmetric catalysis and novel pharmaceutical pharmacophores[1]. Chloro(tert-butyl)phenylphosphine serves as a highly versatile, electrophilic P(III) linchpin. By carefully controlling reaction conditions, this precursor can be selectively driven toward Secondary Phosphine Oxides (SPOs) via controlled hydrolysis, or toward complex Tertiary Phosphine Oxides (TPOs) via Grignard addition or transition-metal-catalyzed cross-coupling[2]. This application note details the mechanistic rationale, self-validating experimental protocols, and analytical benchmarks required to execute these transformations with high fidelity and stereochemical control.

Mechanistic Rationale & Causality

Controlled Hydrolysis to Secondary Phosphine Oxides (SPOs)

The direct hydrolysis of chloro(tert-butyl)phenylphosphine initially yields a highly reactive phosphinous acid intermediate. Because the P=O bond is thermodynamically highly favored over the P-OH tautomer, the intermediate undergoes rapid and spontaneous tautomerization to form the stable P(V) secondary phosphine oxide, tert-butyl(phenyl)phosphine oxide[3].

  • Causality in Reagent Selection: The use of strictly degassed water is mandatory during this step. Ambient oxygen readily reacts with the transient P(III) phosphinous acid, leading to the irreversible formation of over-oxidized phosphinic acids[3].

  • Causality in Isolation: SPOs are highly polar and form strong hydrogen-bonded networks with residual water. Standard vacuum desiccation is often insufficient; therefore, azeotropic distillation with toluene is employed to drive off hydration spheres without requiring thermal conditions that could induce disproportionation[3].

Stereoretentive Alkylation and Cross-Coupling

SPOs are unique because they can be resolved into stable enantiomers. Deprotonation of an enantiopure SPO using bases like NaH or LDA generates a nucleophilic phosphinite anion[1].

  • Causality in Base Selection: NaH is often preferred over highly nucleophilic organolithium reagents to prevent unwanted nucleophilic attack directly at the phosphorus center, ensuring clean and exclusive deprotonation[1].

  • Stereospecificity: Subsequent reaction with alkyl halides, or Pd/Cu-catalyzed cross-coupling with aryl halides, proceeds with strict retention of configuration at the phosphorus center, yielding highly functionalized, enantioenriched tertiary phosphine oxides[1][2]. Elevated temperatures (e.g., 110 °C in toluene) are required during Pd-catalyzed cross-coupling to facilitate the sluggish oxidative addition of the aryl halide to the Pd(0) center[2].

Workflow Visualization

G Precursor Chloro(tert-butyl)phenylphosphine [Precursor] Hydrolysis Controlled Hydrolysis (Degassed H2O, THF, RT) Precursor->Hydrolysis Grignard 1. RMgBr, THF, -78°C 2. H2O2 Oxidation Precursor->Grignard SPO tert-Butyl(phenyl)phosphine Oxide [Secondary Phosphine Oxide] Hydrolysis->SPO Tautomerization (>99% conversion) Alkylation 1. NaH or LDA Deprotonation 2. R-X or Ar-X (Pd/Cu cat.) SPO->Alkylation TPO1 Alkyl(tert-butyl)phenylphosphine Oxide [Tertiary Phosphine Oxide] Grignard->TPO1 One-Pot Synthesis TPO2 Functionalized Tertiary Phosphine Oxides [Retention of Configuration] Alkylation->TPO2 Stereospecific Coupling

Figure 1: Divergent synthetic workflows for phosphine oxides from chloro(tert-butyl)phenylphosphine.

Experimental Protocols

Protocol A: Synthesis of tert-Butyl(phenyl)phosphine Oxide (SPO)

This protocol utilizes a self-validating NMR tracking system to ensure complete conversion before isolation.

  • Reaction Setup: Under a strict argon atmosphere, dissolve chloro(tert-butyl)phenylphosphine (200.6 mg, 1.0 mmol) in anhydrous THF (5 mL) in a Schlenk flask[3].

  • Controlled Hydrolysis: Under rapid magnetic stirring, add degassed water (approx. 0.5 mL) dropwise at room temperature[3].

  • In-Process Tracking: Monitor the reaction progress via 31 P{ 1 H} NMR. The reaction is deemed complete (typically ~5 hours) when the precursor signal at ~106.1 ppm[4] is entirely consumed and replaced by a singlet at ~55.0 ppm[3].

  • Solvent Removal: Remove the THF and excess water completely under reduced pressure. Leave the residue under high vacuum overnight[3].

  • Azeotropic Drying: To remove tightly bound hydration spheres, add anhydrous toluene (10 mL) to the residue and evaporate under vacuum. Repeat this azeotropic distillation step twice[3].

  • Purification: Wash the resulting solid with anhydrous hexane (2 x 2 mL) to remove non-polar impurities, then dry under high vacuum to yield the SPO as a free-flowing white powder (Typical Yield: 88%)[3].

Protocol B: One-Pot Synthesis of Tertiary Phosphine Oxides via Grignard Addition
  • Nucleophilic Addition: Cool a solution of chloro(tert-butyl)phenylphosphine (1.0 mmol) in anhydrous THF (10 mL) to -78 °C. Dropwise, add the desired Grignard reagent (RMgBr, 1.1 mmol). Cooling is critical to control the exotherm and suppress metal-halogen exchange side reactions.

  • Maturation: Allow the reaction mixture to warm to room temperature and stir for 2 hours to ensure complete formation of the intermediate tertiary phosphine[5].

  • Oxidation: Cool the flask to 0 °C. Carefully add 30% aqueous H 2​ O 2​ (1.5 mmol) dropwise. Caution: The oxidation of P(III) to P(V) is highly exothermic. Strict temperature control at 0 °C prevents peroxide decomposition and over-oxidation.

  • Workup: Quench the reaction with saturated aqueous Na 2​ S 2​ O 3​ to neutralize unreacted peroxides. Extract with ethyl acetate (3 x 15 mL), dry the combined organic layers over anhydrous MgSO 4​ , and concentrate in vacuo[5]. Purify via silica gel chromatography.

Protocol C: Stereospecific Cross-Coupling of SPOs with Aryl Halides
  • Catalyst Activation: In an argon-filled glovebox, charge a Schlenk tube with enantiopure tert-butyl(phenyl)phosphine oxide (1.0 mmol), the target aryl iodide (1.2 mmol), K 2​ CO 3​ (2.0 mmol), and Pd(PPh 3​ ) 4​ (5 mol%)[2].

  • Coupling: Add anhydrous, degassed toluene (5 mL). Seal the tube and heat to 110 °C for 12–24 hours[2].

  • Isolation: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify via column chromatography. This protocol affords highly functionalized P-chiral tertiary phosphine oxides with an enantiomeric excess (ee) consistently >98%[2].

Analytical Benchmarks & Data Presentation

The following table summarizes the key quantitative analytical data used to self-validate the success of the synthetic workflows. 31 P NMR is the primary diagnostic tool due to its extreme sensitivity to the phosphorus oxidation state and coordination environment.

Compound 31 P NMR Shift (ppm)Key 1 H NMR Features (ppm)Typical Yield
Chloro(tert-butyl)phenylphosphine ~106.1 (s)1.01 (d, 3JPH​ = 15 Hz, 9H, tBu)N/A (Precursor)
tert-Butyl(phenyl)phosphine oxide ~55.0 (s)7.01 (d, 1JHP​ = 453.1 Hz, 1H, P-H)88%
Aryl-tert-butylphenylphosphine oxides ~30.0 - 45.0 (s)Varies based on specific aryl substitution78% - 95%

Data compiled from verified spectroscopic characterizations[2][3][4][6]. The massive 1JHP​ coupling constant (~453 Hz) in the SPO is the definitive marker of the direct P-H bond formation following tautomerization[3][6].

References

  • The preparation and reactions of P-chiral phosphine oxides for asymmetric catalysis - hkust.edu.hk. 1

  • A New Procedure for the Synthesis of Optically Active t-Butylphenylphosphinothioic Acid - colab.ws. 7

  • Synthesis of Enantioenriched Aryl-tert-Butylphenylphosphine Oxides via Cross-Coupling Reactions of tert-Butylphenylphosphine Oxide with Aryl Halides - researchgate.net. 2

  • Supporting Information: Simple Unprecedented Conversion of Phosphine Oxides and Sulfides to Phosphine Boranes - rsc.org.5

  • Reactions of Germylenes and Stannylenes with Halo(hydrocarbyl)- and Chloro(amino)phosphines: Oxidative Addition versus Ligand Transfer - acs.org. 4

  • An Iridium–SPO Complex as Bifunctional Catalyst for the Highly Selective Hydrogenation of Aldehydes - rsc.org. 3

  • Characterization of Secondary Phosphine Oxide Ligands on the Surface of Iridium Nanoparticles - rsc.org. 6

Sources

Technical Notes & Optimization

Troubleshooting

Preventing rapid oxidation of Chloro(tert-butyl)phenylphosphine during synthesis

Technical Support Center: Handling & Troubleshooting Chloro(tert-butyl)phenylphosphine Synthesis Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Handling & Troubleshooting Chloro(tert-butyl)phenylphosphine Synthesis

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and drug development professionals working with Chloro(tert-butyl)phenylphosphine (CAS: 29949-69-7), a highly reactive, air- and moisture-sensitive liquid used extensively as a precursor for Buchwald-type ligands, alkali metal complexes, and P-stereogenic compounds.

Because chlorophosphines are highly electrophilic, they are notoriously difficult to handle. This guide dissects the causality of their degradation, provides self-validating experimental protocols, and offers a rigorous troubleshooting framework to prevent rapid oxidation and hydrolysis during synthesis.

Part 1: The Causality of Degradation (Mechanism)

A common misconception in phosphine synthesis is that "oxidation" is solely driven by atmospheric oxygen. In the case of Chloro(tert-butyl)phenylphosphine, degradation is almost always a two-step cascade initiated by trace moisture .

The P-Cl bond is highly polarized, rendering the phosphorus(III) center highly susceptible to nucleophilic attack by water[1]. When exposed to even parts-per-million (ppm) levels of moisture, the compound undergoes rapid hydrolysis to form tert-butylphenylphosphinous acid. This intermediate exists in equilibrium with its tautomer, the secondary phosphine oxide (SPO)[2]. Once the SPO is formed, the P=O bond acts as a thermodynamic sink, and the compound becomes exponentially more susceptible to irreversible oxidation into phosphinic acids or phosphonates[3][4].

Understanding this causality dictates our experimental choices: excluding water is just as critical as excluding oxygen.

Mechanism A Chloro(tert-butyl)phenylphosphine (Electrophilic P-Cl bond) B Trace H2O (Nucleophilic Attack) A->B Hydrolysis E O2 Exposure (Oxidation) A->E Direct Oxidation C tert-Butylphenylphosphinous Acid (P-OH form) B->C D Secondary Phosphine Oxide (SPO) (P=O form) C->D Tautomerization D->E F Phosphinic Acid (Irreversible Degradation) E->F Rapid Oxidation

Mechanistic pathway of Chloro(tert-butyl)phenylphosphine hydrolysis and rapid oxidation.

Part 2: Self-Validating Experimental Protocols

To ensure scientific integrity, your synthesis must be a self-validating system. This means incorporating analytical checkpoints (like Karl Fischer titration and vacuum gauge monitoring) before committing your valuable Chloro(tert-butyl)phenylphosphine reagent[5].

Step-by-Step Schlenk Line Methodology

Since Chloro(tert-butyl)phenylphosphine is a liquid at room temperature (density 1.064 g/mL), it must be transferred using rigorous air-free syringe or cannula techniques.

  • Glassware Preparation (Validation: Visual & Thermal): Flame-dry a Schlenk flask equipped with a magnetic stir bar under a dynamic vacuum (< 0.1 mmHg). Allow it to cool to room temperature while still under vacuum.

  • Atmosphere Control (Validation: Pressure Gauge): Perform a minimum of three vacuum/argon backfill cycles. Ensure the vacuum pulls down to at least 0.1 mmHg during each cycle to remove adsorbed surface moisture[3].

  • Solvent Purification (Validation: Karl Fischer Titration): Use only rigorously dried solvents (e.g., THF or toluene dried over sodium/benzophenone or a solvent purification system). Validate that the solvent contains < 10 ppm H₂O. Degas the solvent using three consecutive Freeze-Pump-Thaw cycles to remove dissolved O₂.

  • Reagent Transfer: Under a positive flow of high-purity Argon, transfer the Chloro(tert-butyl)phenylphosphine using a gas-tight syringe that has been pre-purged with Argon three times.

  • Reaction Execution: Maintain a positive pressure of Argon throughout the reaction. If the reaction requires cooling, ensure the inert gas line has a sufficient flow rate to prevent negative pressure from drawing atmospheric air into the flask.

  • Work-up and Storage: Quench the reaction strictly under inert conditions if isolating an intermediate. Store pure Chloro(tert-butyl)phenylphosphine at 4°C, protected from light, and sealed under a nitrogen or argon atmosphere[6].

Workflow Step1 1. Glassware Preparation Flame-dry under vacuum (<0.1 mmHg) Step2 2. Atmosphere Control 3x Vacuum/Argon cycles on Schlenk line Step1->Step2 Step3 3. Solvent Purification Freeze-Pump-Thaw (3 cycles) Step2->Step3 Step4 4. Reagent Transfer Gas-tight syringe transfer only Step3->Step4 Step5 5. Reaction Execution Maintain positive Argon pressure Step4->Step5 Step6 6. Work-up & Storage Store at 4°C in dark under inert gas Step5->Step6

Step-by-step experimental workflow for handling air-sensitive chlorophosphines.

Part 3: Troubleshooting Guide & FAQs

Q1: My ³¹P NMR shows a major peak shifted significantly downfield (e.g., +30 to +50 ppm) instead of the expected P(III) region. What happened? A1: This is the classic signature of hydrolysis followed by oxidation. Pure dialkyl/diaryl chlorophosphines typically resonate further downfield (often > +80 ppm, depending on the exact electronic environment)[7]. A shift to the +20 to +50 ppm range, especially if accompanied by a large JPH​ coupling constant (~400-500 Hz), indicates the formation of the secondary phosphine oxide (SPO) due to trace water[1]. A broad singlet in this region indicates further oxidation to the phosphinic acid.

Q2: Can I purify or "rescue" Chloro(tert-butyl)phenylphosphine once it has oxidized? A2: It is highly impractical to rescue the reagent directly once oxidized. While literature shows that diastereomeric mixtures of secondary phosphine oxides can be stereospecifically converted back to chlorophosphine salts using oxalyl chloride[7], this is a complex synthetic step rather than a simple purification. It is far more cost-effective to discard the compromised batch, rigorously dry your system, and start fresh.

Q3: How should I store the reagent to maximize its shelf life? A3: Chloro(tert-butyl)phenylphosphine must be stored in a tightly sealed ampoule or Schlenk flask inside a glovebox. If a glovebox is unavailable, store it at 4°C, protected from light, under a blanket of high-purity nitrogen or argon[6]. Wrap the septum or cap with Parafilm and PTFE tape to prevent slow oxygen ingress.

Troubleshooting Start Analyze Product via 31P NMR Check Is the main peak in the expected P(III) region? Start->Check Yes Success: Pure Chlorophosphine Check->Yes Yes No Peak shifted upfield (+20 to +60 ppm)? Check->No No Oxidation Issue: Oxidation/Hydrolysis (Phosphine Oxide formed) No->Oxidation Yes Action1 Check solvent degassing (Karl Fischer titration <10ppm) Oxidation->Action1 Action2 Verify Schlenk line vacuum (< 0.1 mmHg required) Oxidation->Action2

Troubleshooting logic tree for diagnosing and resolving chlorophosphine oxidation.

Part 4: Quantitative Data & Benchmarks

To maintain a self-validating system, compare your in-process analytical data against these established benchmarks.

Table 1: Solvent Purification & Atmosphere Metrics

ParameterAcceptable ThresholdValidation MethodConsequence of Failure
Solvent Moisture < 10 ppm H₂OKarl Fischer TitrationRapid hydrolysis of P-Cl bond to SPO[1].
Dissolved Oxygen < 1 ppm O₂3x Freeze-Pump-ThawDirect oxidation of P(III) to P(V)[3].
Schlenk Line Vacuum < 0.1 mmHgDigital Pirani GaugeIncomplete removal of atmospheric moisture/O₂.
Storage Temperature 4°C (Dark)Calibrated ThermometerThermal degradation and accelerated oxidation[6].

Table 2: Diagnostic ³¹P NMR Shifts (Approximate Ranges)

Chemical SpeciesOxidation StateTypical ³¹P NMR Shift RangeSpectral Characteristics
Dialkyl/Aryl Chlorophosphines P(III)+80 to +140 ppmSharp singlet[7].
Secondary Phosphine Oxides P(V) (Tautomer)+20 to +50 ppmDoublet (Large JPH​ coupling ~400-500 Hz)[1].
Phosphinic Acids P(V)+30 to +60 ppmBroad singlet (due to acidic proton exchange).

References

  • Thieme Connect. "Product Class 41: Arylphosphine Oxides". Available at: [Link]

  • Universidad de Oviedo. "The Chemistry of Group 8 Metal Complexes with Phosphinous Acids and Related P-OH Ligands". Available at: [Link]

  • ACS Publications. "Nucleophilic Substitution of P-Stereogenic Chlorophosphines: Mechanism, Stereochemistry, and Stereoselective Conversions...". Available at:[Link]

Sources

Optimization

Troubleshooting low yields in Chloro(tert-butyl)phenylphosphine Grignard coupling reactions

Welcome to the technical support center for troubleshooting low yields in the Grignard coupling reaction to synthesize tertiary phosphines, with a specific focus on the reaction between a Grignard reagent and chloro(tert...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for troubleshooting low yields in the Grignard coupling reaction to synthesize tertiary phosphines, with a specific focus on the reaction between a Grignard reagent and chloro(tert-butyl)phenylphosphine. This guide is designed for researchers, scientists, and drug development professionals to navigate common challenges and optimize their synthetic outcomes.

I. Frequently Asked Questions (FAQs) - Quick Troubleshooting

Here are some rapid-fire answers to the most common issues encountered during the synthesis of tertiary phosphines via the Grignard route.

Q1: My reaction did not initiate, or the Grignard reagent formation is sluggish. What should I check first?

A: This is a classic Grignar-related issue. The primary suspect is almost always the presence of moisture or an ineffective activation of the magnesium turnings. Ensure all glassware is rigorously flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen). Use freshly opened anhydrous ether or THF. For activation, a small crystal of iodine or a few drops of 1,2-dibromoethane are effective initiators.

Q2: I'm observing a significant amount of a side-product that appears to be a homocoupled dimer of my Grignard's organic halide (R-R). What is this and how can I prevent it?

A: You are likely observing the formation of a Wurtz coupling product. This side reaction occurs when a newly formed Grignard reagent molecule reacts with a molecule of the unreacted organic halide. To minimize this, add the organic halide solution dropwise to the magnesium suspension at a rate that maintains a steady, controllable reaction temperature. This prevents the buildup of unreacted halide.

Q3: My final product seems to be contaminated with a significant amount of phosphine oxide. How can I avoid this?

A: Phosphines are notoriously sensitive to oxidation, especially aliphatic ones.[1][2] It is crucial to maintain a strict inert atmosphere throughout the reaction, workup, and purification steps. Degas all solvents, including those used for chromatography, to minimize dissolved oxygen.

Q4: The reaction seems to produce a mixture of phosphines that are difficult to separate. What could be the cause?

A: If you are using a dichlorophosphine or PCl₃ as a starting material with different Grignard reagents in a one-pot synthesis, competitive reactions and the formation of cross-products are common, often leading to inseparable mixtures and low yields of the desired asymmetric phosphine.[1] A stepwise approach is often more effective for synthesizing asymmetric phosphines.

II. In-Depth Troubleshooting Guides

This section provides a more detailed analysis of potential problems, their underlying causes, and systematic solutions.

Guide 1: Issues Related to Grignard Reagent Quality

The quality of your Grignard reagent is paramount for a successful coupling reaction. Low yields are often traced back to issues in its preparation or handling.

Symptoms:

  • Low or no conversion of chloro(tert-butyl)phenylphosphine.

  • Significant recovery of the starting organic halide.

  • Formation of alkanes from the quenching of the Grignard reagent.

Root Causes and Solutions:

Problem Underlying Cause Solution & Scientific Rationale
Moisture Contamination Grignard reagents are potent bases and will readily react with any protic source, especially water, to form an alkane, thus quenching the reagent.[3]Protocol: Rigorously flame-dry all glassware under vacuum and cool under a stream of dry nitrogen or argon. Use anhydrous solvents, preferably freshly distilled or from a solvent purification system. Rationale: This ensures that the Grignard reagent is not consumed in a parasitic acid-base reaction before it can react with the chlorophosphine.
Oxygen Contamination Grignard reagents react with oxygen to form alkoxides, which are unreactive in the desired coupling reaction.Protocol: Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction setup. Use degassed solvents for both the reaction and workup. Rationale: Excluding oxygen prevents the oxidative degradation of the Grignard reagent, maximizing its availability for the nucleophilic attack on the phosphorus center.
Incomplete Grignard Formation The passivating layer of magnesium oxide on the surface of the magnesium turnings can inhibit the reaction with the organic halide.Protocol: Activate the magnesium turnings before adding the bulk of the organic halide. This can be achieved by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanical means such as crushing the magnesium in situ. Rationale: These activators disrupt the oxide layer, exposing the fresh magnesium surface required for the radical mechanism of Grignard reagent formation.
Wurtz Coupling Side Reaction A high local concentration of the organic halide can lead to the reaction of the formed Grignard reagent with the unreacted halide, forming a homocoupled product (R-R).Protocol: Add the organic halide solution dropwise to the magnesium suspension at a rate that maintains a gentle reflux. Rationale: Slow addition ensures that the concentration of the organic halide remains low, favoring the reaction with the magnesium surface over the reaction with the already formed Grignard reagent.
Guide 2: Optimizing the Coupling Reaction with Chloro(tert-butyl)phenylphosphine

Once a high-quality Grignard reagent is prepared, the success of the reaction hinges on the conditions of the coupling step.

Symptoms:

  • Low yield of the desired tertiary phosphine.

  • Formation of multiple phosphorus-containing byproducts.

  • Incomplete reaction even with an excess of Grignard reagent.

Root Causes and Solutions:

Problem Underlying Cause Solution & Scientific Rationale
Over-alkylation If starting from PCl₃ or a dichlorophosphine, the high reactivity of the Grignard reagent can make it difficult to achieve selective monosubstitution or disubstitution, leading to a mixture of products.[4]Protocol: For the synthesis of a specific tertiary phosphine like (tert-butyl)phenyl(R)phosphine, it is best to start with chloro(tert-butyl)phenylphosphine. If starting from dichlorophenylphosphine, add the Grignard reagents sequentially and at low temperatures (e.g., -10 °C to -78 °C).[1][2] Rationale: Stepwise addition and low temperatures help to control the reactivity and improve the selectivity of the reaction, minimizing the formation of undesired over-alkylated products.
Steric Hindrance The bulky tert-butyl group on the chloro(tert-butyl)phenylphosphine can sterically hinder the approach of a bulky Grignard reagent, slowing down the reaction rate.[5]Protocol: If using a sterically demanding Grignard reagent, consider increasing the reaction time or temperature. However, be mindful that higher temperatures can also promote side reactions. Rationale: Providing more energy (higher temperature) or allowing more time can help overcome the activation energy barrier imposed by steric hindrance.
Solvent Effects The choice of solvent (e.g., THF vs. diethyl ether) can influence the reactivity and stability of the Grignard reagent through coordination with the magnesium center.[6] THF is a better donor solvent and can enhance the reactivity of the Grignard reagent.Protocol: THF is generally the preferred solvent for phosphine synthesis using Grignard reagents.[1][2] Rationale: The stronger coordination of THF to the magnesium atom in the Grignard reagent can lead to a more reactive nucleophile, which can be beneficial for reactions with sterically hindered electrophiles like chloro(tert-butyl)phenylphosphine.
Product Oxidation Tertiary phosphines, particularly those with alkyl groups, are susceptible to oxidation by atmospheric oxygen to form the corresponding phosphine oxide.[1][2]Protocol: Conduct the entire reaction, including workup and purification, under a strict inert atmosphere. Use degassed solvents and reagents. Rationale: Minimizing exposure to oxygen is critical to prevent the irreversible conversion of the desired phosphine to its oxide, which would lower the yield of the target compound.
Guide 3: Workup and Purification Challenges

The final steps of isolating and purifying the tertiary phosphine product are critical for obtaining a high yield of a pure compound.

Symptoms:

  • Low isolated yield despite good conversion in the reaction mixture.

  • Product decomposition during purification.

  • Difficulty in separating the product from byproducts.

Root Causes and Solutions:

Problem Underlying Cause Solution & Scientific Rationale
Hydrolysis during Workup The magnesium salts formed during the reaction can be difficult to remove and can sometimes lead to emulsions during the aqueous workup.Protocol: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[2] This is generally preferred over strong acids, which can protonate the phosphine. Rationale: A saturated NH₄Cl solution provides a mild acidic quench that effectively breaks down the magnesium complexes without creating a highly acidic environment that could lead to side reactions or protonation of the phosphine product.
Product Loss during Extraction The tertiary phosphine product may have some solubility in the aqueous layer, leading to losses during extraction.Protocol: Perform multiple extractions (e.g., 3-4 times) with a suitable organic solvent like ethyl acetate or diethyl ether. Combine the organic layers and dry over anhydrous sodium sulfate or magnesium sulfate. Rationale: Multiple extractions ensure a more complete transfer of the product from the aqueous phase to the organic phase, maximizing the isolated yield.
Oxidation during Purification Exposure to air during purification, especially during column chromatography, is a major cause of phosphine oxidation.Protocol: If purification by column chromatography is necessary, use degassed solvents and consider performing the chromatography in a glovebox or under a positive pressure of inert gas. Flash column chromatography is often preferred to minimize the exposure time.[2] Rationale: By maintaining an inert environment during purification, the risk of oxidizing the sensitive phosphine product is significantly reduced.
Difficulty in Removing Magnesium Salts Residual magnesium salts can co-precipitate with the product or make purification difficult.Protocol: After quenching, ensure thorough mixing to dissolve the magnesium salts in the aqueous layer. In some cases, adding a small amount of a chelating agent like EDTA to the aqueous wash can help to sequester magnesium ions. Rationale: Complete removal of inorganic salts is crucial for obtaining a pure product and preventing interference in subsequent reactions or characterization.

III. Experimental Protocols & Visualizations

Protocol 1: General Procedure for the Synthesis of a Tertiary Phosphine

This protocol provides a general guideline for the reaction of a Grignard reagent with chloro(tert-butyl)phenylphosphine.

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Organic halide (for Grignard reagent formation)

  • Iodine crystal (activator)

  • Chloro(tert-butyl)phenylphosphine

  • Saturated aqueous NH₄Cl solution

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., ethyl acetate)

Procedure:

  • Grignard Reagent Preparation:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

    • Add magnesium turnings (1.2 eq.) and a crystal of iodine to the flask.

    • Gently heat the flask until the iodine sublimes and the color disappears, indicating activation.

    • Allow the flask to cool to room temperature.

    • Add a small amount of a solution of the organic halide (1.0 eq.) in anhydrous ether/THF to initiate the reaction.

    • Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining organic halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

  • Coupling Reaction:

    • Cool the Grignard reagent solution to -10 °C.

    • Add a solution of chloro(tert-butyl)phenylphosphine (1.0 eq.) in anhydrous ether/THF dropwise to the stirred Grignard reagent.

    • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • Workup and Purification:

    • Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous NH₄Cl solution.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography using degassed solvents.

Diagrams

Grignard_Troubleshooting_Workflow start Low Yield in Grignard Coupling q1 Check Grignard Reagent Quality start->q1 q2 Review Coupling Reaction Conditions q1->q2 Good a1 Moisture/Oxygen Contamination? - Flame-dry glassware - Use anhydrous/degassed solvents q1->a1 Poor a2 Incomplete Formation? - Activate Mg with I₂ - Check halide quality q1->a2 Poor a3 Wurtz Coupling? - Slow halide addition q1->a3 Poor q3 Optimize Workup & Purification q2->q3 Good b1 Over-alkylation? - Use chlorophosphine precursor - Stepwise addition at low temp q2->b1 Poor b2 Steric Hindrance? - Increase reaction time/temp q2->b2 Poor b3 Product Oxidation? - Strict inert atmosphere q2->b3 Poor c1 Hydrolysis/Emulsion? - Quench with sat. NH₄Cl q3->c1 Poor c2 Product Loss? - Multiple extractions q3->c2 Poor c3 Oxidation during Purification? - Use degassed solvents - Flash chromatography q3->c3 Poor end Optimized Yield q3->end Good a1->q1 Re-evaluate a2->q1 Re-evaluate a3->q1 Re-evaluate b1->q2 Re-evaluate b2->q2 Re-evaluate b3->q2 Re-evaluate c1->q3 Re-evaluate c2->q3 Re-evaluate c3->q3 Re-evaluate

Caption: A decision-tree workflow for troubleshooting low yields.

Reaction_Mechanism cluster_0 Grignard Formation cluster_1 Coupling Reaction R-X R-X RMgX R-Mg-X R-X->RMgX + Mg (in ether/THF) Mg Mg tBuPhPCl t-Bu(Ph)P-Cl RMgX->tBuPhPCl Nucleophilic Attack Product t-Bu(Ph)P-R tBuPhPCl->Product + MgXCl

Caption: Overview of the two-stage reaction process.

IV. References

  • Al-Masum, M., & Kumar, C. S. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molecules, 27(13), 4253. [Link]

  • Al-Masum, M., & Kumar, C. S. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. Molecules, 27(13), 4253. [Link]

  • University of Liverpool. (n.d.). Phosphines can be synthesised via a variety of methods. Retrieved from [Link]

  • Al-Masum, M., & Kumar, C. S. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. PubMed. [Link]

  • Roy, A., & Bhowmick, A. (2022). Theoretical study of a derivative of chlorophosphine with aliphatic and aromatic Grignard reagents: SN2@P or the novel SN2@Cl followed by SN2@C? Physical Chemistry Chemical Physics, 24(12), 7431-7443. [Link]

  • Al-Masum, M., & Kumar, C. S. (2022). Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach. PubMed. [Link]

  • Kovalev, K. (2022). Tertiary phosphines: preparation. Organophosphorus Chemistry, 50, 1-46. [Link]

  • Roy, A., & Bhowmick, A. (2022). Theoretical study of a derivative of chlorophosphine with aliphatic and aromatic Grignard reagents: SN2@P or the novel SN2@Cl followed by SN2@C?. ChemRxiv. [Link]

  • Kovalev, K. (2020). Tertiary phosphines: preparation and reactivity. Organophosphorus Chemistry, 49, 1-48. [Link]

  • Ye, Y., et al. (2017). Nucleophilic Substitution of P-Stereogenic Chlorophosphines: Mechanism, Stereochemistry, and Stereoselective Conversions of Diastereomeric Secondary Phosphine Oxides to Tertiary Phosphines. Organic Letters, 19(20), 5384-5387. [Link]

  • Doyle, L. R., Heath, A., Low, C. H., & Ashley, A. E. (2014). Heteroleptic Phosphine Synthesis. Dalton Transactions, 43(45), 17035-17044. [Link]

  • Ready, J. M., & Chen, K. (2006). Addition of Grignard Reagents to Aryl Acid Chlorides: An Efficient Synthesis of Aryl Ketones. Angewandte Chemie International Edition, 45(32), 5457-5460. [Link]

  • Al-Masum, M., & Kumar, C. S. (2022). One-pot synthesis of mixed arylalkyl and triaryl phosphines. ResearchGate. [Link]

  • Roy, A., & Bhowmick, A. (2022). Theoretical Study of a Derivative of Chlorophosphine with Aliphatic and Aromatic Grignard Reagents: SN2@P or the Novel SN2@Cl Followed by SN2@C?. ChemRxiv. [Link]

  • Synfacts. (2017). Conversion of Secondary Phosphine Oxides into Tertiary Phosphines. Synfacts, 13(12), 1297. [Link]

  • Imamoto, T., et al. (2016). Preparation of t-Butyldimethylphosphine Borane and t-Butyldiethylphosphine Borane by Selective Grignard Reagent Substitution of. American Journal of Undergraduate Research, 13(2), 45-52. [Link]

  • CN109369715A - A kind of method for synthesizing di-tert-butylphosphine biphenyl compounds. (2019). Google Patents.

  • US5892121A - Purification of tertiary phosphine oxides. (1999). Google Patents.

  • Ye, Y., et al. (2017). Nucleophilic Substitution of P-Stereogenic Chlorophosphines: Mechanism, Stereochemistry, and Stereoselective Conversions of Diastereomeric Secondary Phosphine Oxides to Tertiary Phosphines. ResearchGate. [Link]

  • Wu, J., et al. (2014). Up-Scale Synthesis of p-(CH2=CH)C6H4CH2CH2CH2Cl and p-ClC6H4SiR3 by CuCN-Catalyzed Coupling Reactions of Grignard Reagents with Organic Halides. ACS Omega, 7(50), 46845-46853. [Link]

  • PROCESS FOR PRODUCING TERTIARY PHOSPHINE HAVING BULKY HYDROCARBON GROUP BONDED. (2003). European Patent Office. [Link]

  • Roy, A., & Bhowmick, A. (2022). Theoretical study of a derivative of chlorophosphine with aliphatic and aromatic Grignard reagents. RSC Publishing. [Link]

  • CN113683639A - Process method for synthesizing tri-tert-butylphosphonium tetrafluoroborate. (2021). Google Patents.

  • Armstrong, D. R., et al. (2013). The continuing story of the Grignard reagent: the crystal structures of i-PrMgCl, i-PrMgCl·LiCl, i-Pr2Mg and (i-Pr)3MgLi. Chemical Communications, 49(34), 3470-3472. [Link]

  • Wakefield, B. J. (1995). Organomagnesium Methods in Organic Synthesis. Academic Press.

  • Gu, C., & Xiao, J. (2008). Catalytic Synthesis of Phosphines and Related Compounds. University of Liverpool. [Link]

  • Van der Vlugt, J. I. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 10, 1005-1033. [Link]

  • Keglevich, G., & Szekely, A. (2017). Synthesis of secondary phosphine oxides by substitution at phosphorus by Grignard reagents. ResearchGate. [Link]

  • Seyferth, D. (2009). The Grignard Reagents. Organometallics, 28(6), 1598-1605. [Link]

  • Asmis, K. R., & Neumark, D. M. (2012). An Excess Electron Bound to Magnesium Halides and Basic Grignard Compounds (RMgX and RMgR, R = Me, Et, Ph; X = F, Cl, Br). Accounts of Chemical Research, 45(3), 394-402. [Link]

  • Hatakeyama, T., et al. (2011). Iron-Catalyzed Grignard-Exchange and Cross-Coupling Reactions of Aryl and Alkenyl Halides. The Royal Society of Chemistry. [Link]

  • Webster, R. L., et al. (2021). Multi-Gram Scale Synthetic Routes to Solvent-Free Common Secondary Dialkylphosphines and Chlorodialkylphosphines. ChemRxiv. [Link]

  • van den Heuvel, N. P., et al. (2021). Impact of residence time distributions in reacting magnesium packed-beds on Grignard reagent formation. ChemRxiv. [Link]

  • Liu, Z., et al. (2018). Synthesis of phosphine oxide based amphiphilic molecules via ring-opening Wittig olefination of a macrocyclic phosphoranylidene. Semantic Scholar. [Link]

  • Li, J., & Wang, L. (2007). Iron-Catalyzed Cross-Coupling Reaction of Alkyl Halides with Biphenyl Grignard Reagent. E-Journal of Chemistry, 4(2), 226-229. [Link]

Sources

Troubleshooting

Minimizing moisture degradation of Chloro(tert-butyl)phenylphosphine in Schlenk line setups

Welcome to the Advanced Technical Support Center for Organophosphorus Manipulations. As a Senior Application Scientist, I have designed this guide to address the critical challenges of handling Chloro(tert-butyl)phenylph...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for Organophosphorus Manipulations. As a Senior Application Scientist, I have designed this guide to address the critical challenges of handling Chloro(tert-butyl)phenylphosphine (CAS: 29949-69-7).

This P(III) electrophile is highly prized in ligand design and asymmetric catalysis but is notoriously unforgiving regarding moisture exposure. This guide moves beyond basic lab safety to provide a mechanistic understanding of degradation, quantitative baselines, and self-validating protocols to ensure absolute anhydrous integrity in your Schlenk line workflows.

Mechanistic Causality: The Anatomy of Degradation

To prevent degradation, we must first understand its chemical causality. Chloro(tert-butyl)phenylphosphine features a highly polarized P–Cl bond. When exposed to even trace atmospheric moisture, the phosphorus center undergoes rapid nucleophilic attack by water.

This hydrolysis drives a P(III) to P(V) rearrangement, displacing the chloride leaving group to generate hydrogen chloride (HCl) and yielding inactive tert-butyl(phenyl)phosphine oxide or related phosphinic acid derivatives[1]. The generated HCl is not just a byproduct; it acts as an autocatalytic corrosive agent that can protonate basic ligands or degrade your target substrates.

Hydrolysis A Chloro(tert-butyl)phenylphosphine (Active P(III) Electrophile) C Nucleophilic Attack at P (Transition State) A->C Exposure B Trace Moisture (H2O Nucleophile) B->C Attacks P center D tert-Butyl(phenyl)phosphine oxide (Inactive P(V) Species) C->D P-Cl bond cleavage E Hydrogen Chloride (HCl) (Corrosive Byproduct) C->E Proton transfer

Mechanism of Chloro(tert-butyl)phenylphosphine hydrolysis.

Quantitative Baselines for Schlenk Line Optimization

A Schlenk line is only as effective as its weakest seal or lowest vacuum pressure[2]. To handle highly sensitive chlorophosphines, your setup must meet the strict quantitative parameters outlined below.

ParameterOptimal TargetCritical ThresholdMechanistic Causality
Vacuum Pressure < 1.0 × 10⁻³ mbar> 5.0 × 10⁻² mbarRequired to efficiently remove atmospheric moisture and oxygen. Requires a well-maintained rotary vane pump[3].
Glassware Drying Temp 150 °C< 120 °CProvides the activation energy necessary to desorb strongly hydrogen-bonded water from borosilicate silanol groups[2][4].
Drying Time > 12 hours (overnight)< 4 hoursEnsures complete thermal equilibration and maximum moisture desorption across all internal surfaces.
Inert Gas Purity Argon (99.999%)Nitrogen (Standard)Argon is heavier than air. It provides a superior dense "blanket" over the reagent when septa are punctured or flasks are temporarily opened[5].
Solvent Degassing 3 to 5 Cycles< 3 CyclesDissolved O₂/H₂O in solvents reacts instantly with P(III) species. Freeze-pump-thaw physically forces gas exsolution[4].

Self-Validating Experimental Protocols

Do not just follow steps; validate them in real-time. A robust protocol must contain internal checks that confirm the system's integrity before the sensitive reagent is ever introduced.

Protocol A: Rigorous Glassware Cycling

We do not merely purge glassware; we cycle it. Purging relies on dilution, which is asymptotically inefficient. Cycling leverages Boyle's Law, mechanically evacuating the atmosphere and replacing it to ensure logarithmic depletion of contaminants[2].

  • Hot Assembly: Remove the Schlenk flask from the 150 °C oven. Immediately grease the ground glass joints (using a hydrocarbon-based grease like Apiezon H) and assemble the flask while it is still hot[4].

  • Initial Evacuation: Connect to the Schlenk line and open the Teflon tap to the vacuum manifold. Allow the flask to cool to room temperature under dynamic vacuum.

  • The Cycle: Slowly backfill the flask with Argon until the bubbler indicates positive pressure. Wait 10 seconds, then switch back to vacuum for 5 minutes. Repeat this Argon/Vacuum cycle three times[2].

  • Self-Validation Check: On the final vacuum cycle, close the flask's tap and monitor the Schlenk line's digital manometer. If the pressure drops back to < 1.0 × 10⁻³ mbar within 15 seconds, your manifold is leak-free and the flask is truly evacuated. If it lags, you have a micro-leak or residual outgassing.

Protocol B: Syringe and Cannula Transfers

Transferring the chlorophosphine is the highest-risk maneuver. For volumes under 10 mL, use a gas-tight syringe with a PTFE sealing ring; for volumes >10 mL, a cannula transfer is mandatory to prevent over-pressurizing the reagent bottle[4][5].

  • Needle Purging: Insert the needle of the syringe into the Argon-filled headspace of a dummy Schlenk flask. Draw Argon into the syringe and expel it outside. Repeat 3 times to strip moisture from the syringe barrel[4].

  • Positive Pressure Transfer: Insert the purged needle into the chlorophosphine septum. Allow the positive Argon pressure from the reagent bottle to push the plunger up automatically (do not pull manually, which creates a localized vacuum that can suck in air).

  • Delivery: Transfer the reagent dropwise into your reaction flask under a continuous, slight positive sweep of Argon.

TransferWorkflow N1 Bake Glassware (150°C, >12h) N2 Hot Assembly & Dynamic Vacuum N1->N2 N3 Argon/Vacuum Cycles (Minimum 3x iterations) N2->N3 N4 Positive Argon Pressure Established N3->N4 N5 Purged Syringe or Cannula Transfer N4->N5

Workflow for anhydrous reagent transfer on a Schlenk line.

Troubleshooting & FAQs

Q: My reaction mixture turned cloudy immediately upon adding Chloro(tert-butyl)phenylphosphine. What happened? A: Cloudiness is a classic, instantaneous indicator of moisture degradation. The hydrolysis of the chlorophosphine generates HCl[1]. If your solvent contains basic impurities (or if you are using an amine base in your reaction), the HCl rapidly forms insoluble hydrochloride salts, which precipitate out as a white cloud. Solution: Abort the reaction. Re-dry your solvents over activated molecular sieves or sodium/benzophenone, and verify the integrity of your septa.

Q: My Schlenk line vacuum is hovering around 5.0 × 10⁻² mbar. Is this sufficient for handling this compound? A: No. Chlorophosphines require strict anhydrous conditions. A poor vacuum indicates either a leak in the manifold, degraded vacuum grease, or a saturated liquid nitrogen cold trap[3]. Solution: Isolate sections of the manifold to identify the leak. Check the double-oblique stopcocks, regrease the joints, and ensure the rotary vane pump oil is clean and free of condensed solvents.

Q: Can I store leftover Chloro(tert-butyl)phenylphosphine in a standard fridge? A: Standard refrigerators are highly humid environments. If the septum has been punctured, moisture will eventually diffuse through the elastomer. Solution: Store the reagent in a desiccator or an Argon-filled glovebox. If it must be refrigerated, wrap the septum tightly in Parafilm, place the bottle inside a secondary sealed container backfilled with Argon, and allow the entire container to warm to room temperature before opening to prevent condensation[4].

Q: Why does my chlorophosphine react much faster than my tert-butyl analogues? A: The steric bulk of the tert-butyl group shields the reactive phosphorus-chlorine bond. Phenyl rings are smaller and electron-withdrawing, making the phosphorus center more electrophilic and susceptible to rapid nucleophilic attack or oxidative addition[6]. This means Chloro(tert-butyl)phenylphosphine is slightly more stable than diphenylchlorophosphine, but still requires extreme care compared to di-tert-butylchlorophosphine.

References

  • An Illustrated Guide to Schlenk Line Techniques Organometallics - ACS Publications URL:[Link]

  • Reactivity control using a Schlenk line ACS Chemical Health & Safety URL:[Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds Wipf Group - University of Pittsburgh URL:[Link]

  • Synthesis of Phosphinic Amides from Chlorophosphines and Hydroxyl Amines via P(III) to P(V) Rearrangement Organic Letters - ACS Publications URL:[Link]

  • Keeping air and moisture out VACUUBRAND URL:[Link]

  • Reactions of Germylenes and Stannylenes with Halo(hydrocarbyl)- and Chloro(amino)phosphines Inorganic Chemistry - ACS Publications URL:[Link]

Sources

Optimization

Best inert gas storage conditions to extend Chloro(tert-butyl)phenylphosphine shelf life

Welcome to the Technical Support Center for reactive organophosphorus reagents. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions and delve into the fundamental chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for reactive organophosphorus reagents. As a Senior Application Scientist, I have designed this guide to move beyond basic handling instructions and delve into the fundamental chemical behaviors of Chloro(tert-butyl)phenylphosphine (CAS: 29949-69-7) .

To maximize the shelf life of this highly reactive, air- and moisture-sensitive liquid, we must treat storage not as a static condition, but as an active, self-validating system designed to prevent specific degradation pathways.

Part 1: The Causality of Degradation (Mechanistic Overview)

To engineer the perfect storage environment, we must first understand exactly why Chloro(tert-butyl)phenylphosphine fails. As an electrophilic phosphorus(III) compound, its degradation is driven by two primary atmospheric antagonists:

  • Hydrolysis and HCl Auto-Catalysis: The P-Cl bond is exceptionally susceptible to nucleophilic attack by water. Exposure to even trace ambient humidity results in rapid hydrolysis, forming secondary phosphine oxides and releasing hydrogen chloride (HCl) gas. Crucially, this HCl is not merely a byproduct; it acts as an auto-catalyst that accelerates further degradation, chiral inversion (if applicable to derivatives), and polymerization (1[1]).

  • Oxidation: Exposure to oxygen leads to the irreversible formation of phosphine oxides, permanently destroying the reagent's ability to act as a ligand in cross-coupling reactions (2[2]).

The Argon Density Imperative

While both Nitrogen and Argon are inert, Argon is strictly required for the optimal storage of liquid chlorophosphines. The causality lies in fluid dynamics: Argon has a density of 1.78 g/L, making it significantly heavier than ambient air (1.29 g/L) and Nitrogen (1.16 g/L). When a septum is pierced, Argon acts as a heavy, protective "blanket" that pools over the liquid phase, actively displacing inward-diffusing oxygen. Nitrogen rapidly dissipates upward, leaving the liquid vulnerable to micro-exposures of moisture.

Part 2: The Self-Validating Storage Protocol

This step-by-step methodology is designed as a self-validating system . The physical state of the reagent serves as an immediate indicator of protocol success: pure Chloro(tert-butyl)phenylphosphine is a clear liquid. Any deviation—such as turbidity or a white precipitate—immediately invalidates the storage integrity.

Step-by-Step Schlenk-Line Transfer & Storage:

  • Glassware Preparation: Bake all receiving Schlenk flasks and gas-tight syringes at 120°C for a minimum of 4 hours. Cool them strictly under a continuous vacuum to eliminate surface-bound water molecules.

  • Atmospheric Purging: Backfill the receiving flask with high-purity Argon (99.999%). Repeat the vacuum-Argon cycle three times to ensure absolute displacement of ambient air.

  • Inert Transfer: Using a positive Argon pressure, transfer the Chloro(tert-butyl)phenylphosphine using a gas-tight, PTFE-tipped syringe. Note: Avoid prolonged contact with stainless steel needles, as trace HCl from minor hydrolysis can cause rapid corrosion.

  • Hermetic Sealing: Seal the flask with a fresh, unpunctured PTFE-lined silicone septum. Wrap the joint tightly with Parafilm or PTFE tape to prevent micro-leaks caused by temperature fluctuations.

  • Thermal Control: Store the sealed vessel in a spark-proof refrigerator or freezer at -20°C to 4°C (3[3]). Ensure the secondary container is opaque to protect the reagent from light-induced degradation (4[4]).

Part 3: Quantitative Storage Matrix

The following table summarizes the quantitative impact of various storage conditions on the shelf life of the reagent.

Storage VariableOptimal ConditionSub-Optimal ConditionMechanistic Impact on Shelf Life
Inert Gas Argon (1.78 g/L) Nitrogen (1.16 g/L)Argon's higher density blankets the liquid, preventing trace O₂/H₂O diffusion during septum punctures.
Temperature -20°C to 4°C 25°C (Room Temp)Sub-ambient temperatures drastically lower the liquid's vapor pressure and decelerate HCl-catalyzed degradation kinetics.
Seal Integrity PTFE-lined Septum Standard RubberRubber degrades upon exposure to chlorophosphine vapors, leading to atmospheric breaches and rapid hydrolysis.
Light Exposure Dark / Opaque Ambient Lab LightUV/Vis photons can modulate the electron-donating ability of phosphines and induce radical degradation pathways.

Part 4: Troubleshooting & FAQs

Q1: I noticed a white crust forming around the cap and septum of the reagent bottle. Can I still use the liquid inside? A1: The white crust is a definitive visual indicator of hydrolysis, consisting of phosphinic acid derivatives and polymerized degradation products (1[1]). If the liquid beneath the crust is still perfectly clear, it may be salvageable via fractional distillation under high vacuum. However, if the liquid is cloudy or viscous, the entire batch is compromised by dissolved HCl and phosphine oxides. Discard it immediately according to hazardous waste protocols for corrosive/flammable liquids ().

Q2: Why did my reagent bottle pressurize and "pop" when I brought it to room temperature? A2: Pressurization is a classic symptom of moisture contamination. The reaction between Chloro(tert-butyl)phenylphosphine and trace water generates gaseous HCl. When moved from a -20°C freezer to room temperature, the sudden thermal expansion of this trapped HCl gas, combined with the reagent's natural vapor pressure, causes the septum to fail. Always allow the bottle to warm to room temperature inside a desiccator before opening to prevent condensation, and vent carefully with an Argon-flushed needle.

Q3: My syringe needle keeps clogging during the transfer of the liquid. What is happening? A3: This occurs when the needle tip is exposed to ambient air before or after drawing the liquid. The chlorophosphine at the tip reacts instantly with atmospheric moisture, forming a solid phosphinic acid plug. To prevent this, always maintain a positive flow of Argon through the needle before piercing the septum, and immediately clean the syringe with anhydrous, degassed solvent (e.g., toluene or THF) after use.

Part 5: Degradation & Storage Workflow Visualization

G CBP Chloro(tert-butyl)phenylphosphine (Liquid, Highly Reactive) Moisture Atmospheric Moisture (H2O) CBP->Moisture Exposure Oxygen Atmospheric Oxygen (O2) CBP->Oxygen Exposure Hydrolysis Hydrolysis Pathway Forms Phosphinic Acids + HCl Moisture->Hydrolysis Oxidation Oxidation Pathway Forms Phosphine Oxides Oxygen->Oxidation Degradation Irreversible Degradation (White Crust / Loss of Reactivity) Hydrolysis->Degradation Oxidation->Degradation Argon Argon Gas Displacement (Density: 1.78 g/L) Argon->CBP Prevents Exposure Temp Sub-Ambient Storage (-20°C to 4°C) Temp->CBP Slows Kinetics & HCl Catalysis

Degradation pathways of Chloro(tert-butyl)phenylphosphine and optimal storage interventions.

References

  • ResearchGate / ACS Publications. Configurational Stability of Chlorophosphines. Retrieved from: [Link]

  • RSC Publishing. Using light to modulate the electron-donating ability of phosphines. Retrieved from:[Link]

Sources

Troubleshooting

Resolving steric hindrance issues in Chloro(tert-butyl)phenylphosphine coordination

Welcome to the technical support guide for Chloro(tert-butyl)phenylphosphine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of coordinating th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for Chloro(tert-butyl)phenylphosphine. This resource is designed for researchers, chemists, and drug development professionals who are navigating the complexities of coordinating this sterically demanding ligand. Here, we move beyond simple protocols to explain the underlying principles, helping you troubleshoot effectively and optimize your synthetic strategies.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and why is it the primary challenge with Chloro(tert-butyl)phenylphosphine?

A: Steric hindrance is the repulsion between the electron clouds of bulky groups on a molecule, which can prevent chemical reactions from occurring or dictate the geometry of the resulting product. Chloro(tert-butyl)phenylphosphine, with its large tert-butyl and phenyl groups attached to the phosphorus atom, is a classic example of a sterically bulky ligand.

The "size" of a phosphine ligand is often quantified by its Tolman cone angle (θ) , which measures the solid angle occupied by the ligand at a standard metal-phosphorus bond distance.[1] While the exact value for Chloro(tert-butyl)phenylphosphine is not commonly tabulated, it can be inferred to be large by comparing it to similar ligands like tri(tert-butyl)phosphine (θ = 182°) and triphenylphosphine (θ = 145°).[2][3] This significant steric bulk physically obstructs the approach of the phosphorus lone pair to a metal center, making coordination challenging. It can limit the number of ligands that can bind, influence the coordination geometry, and in some cases, prevent complex formation entirely.[3]

Q2: My coordination reaction has a low yield. How do I know if steric hindrance is the culprit?

A: Differentiating between electronic and steric effects can be complex, but there are several indicators that point towards steric hindrance as the primary issue:

  • Failed Coordination with Small Metals: If the reaction fails with smaller, coordinatively more saturated metal precursors (e.g., certain Ni(II) or Pd(II) species) but works with larger metals or those with more labile (easily displaced) ligands, steric crowding is a likely cause.

  • ³¹P NMR Spectroscopy: A ³¹P NMR spectrum showing only the signal for the uncoordinated ("free") phosphine (typically around δ 80-100 ppm for chlorophosphines) and the starting metal complex indicates a lack of reaction. A downfield shift upon coordination is expected.[4]

  • Comparison with a Less Bulky Analogue: If repeating the reaction with a smaller phosphine ligand (e.g., Chloro(diphenyl)phosphine) under identical conditions results in a significantly higher yield, this strongly suggests that the bulk of the tert-butyl group is the limiting factor.

Q3: What are the first simple adjustments I should make to my protocol to overcome suspected steric issues?

A: Before undertaking a complete redesign of your synthetic approach, consider these initial modifications:

  • Increase Reaction Temperature: Providing more thermal energy can help overcome the activation energy barrier imposed by steric repulsion. Monitor the reaction for potential ligand decomposition at higher temperatures.

  • Increase Reaction Time: Some coordination reactions involving bulky ligands are simply slow. Extending the reaction time from a few hours to 24-48 hours may be necessary.

  • Change the Solvent: The choice of solvent can be critical. A switch from a coordinating solvent (like THF or acetonitrile), which might compete for a site on the metal, to a non-coordinating solvent (like toluene, benzene, or dichloromethane) can favor the coordination of your phosphine ligand.[5][6]

Troubleshooting In-Depth Experimental Problems

Problem 1: Consistently Low or No Yield of the Desired Metal Complex

Even after basic adjustments, the formation of the target complex remains elusive. This points to a fundamental incompatibility between the ligand's steric profile and the chosen reaction conditions.

Root Cause Analysis:

The combination of the metal precursor's coordination sphere and the phosphine's bulk creates a thermodynamically or kinetically unfavorable pathway. The metal precursor may have strongly bound ligands that do not readily dissociate to create an open coordination site for the bulky incoming phosphine.[2]

Solutions & Protocols:
  • Solution 1.1: Employ a Metal Precursor with Labile Ligands.

    • Rationale: The key is to generate a coordinatively unsaturated metal center in situ. Precursors with weakly bound ligands, such as 1,5-cyclooctadiene (COD), norbornadiene (nbd), or solvent molecules, are ideal. These ligands are easily displaced, creating a transient, highly reactive species that can be "trapped" by the phosphine.

    • Example Protocol: Synthesis of a [PdCl₂(PR₃)₂] type complex

      • In a nitrogen-filled glovebox, dissolve one equivalent of [PdCl₂(COD)] in anhydrous, degassed dichloromethane (DCM).

      • In a separate vial, dissolve two equivalents of Chloro(tert-butyl)phenylphosphine in anhydrous, degassed DCM.

      • Slowly add the phosphine solution dropwise to the stirring palladium solution at room temperature.

      • Stir the reaction for 12-24 hours.

      • Monitor the reaction by ³¹P NMR. The disappearance of the starting phosphine signal and the appearance of a new, single peak (often downfield) indicates complex formation.

      • To isolate the product, reduce the solvent volume under vacuum and precipitate the complex by adding an anti-solvent like pentane or hexane. Filter the resulting solid, wash with the anti-solvent, and dry in vacuo.

  • Solution 1.2: Utilize a Halide Abstraction Agent.

    • Rationale: For metal halide precursors, the formation of bridging halides can create stable, unreactive dimers or oligomers. A halide abstractor, such as silver triflate (AgOTf) or thallium hexafluorophosphate (TlPF₆), can remove a halide ligand, creating a cationic and more electrophilic metal center that is more susceptible to nucleophilic attack by the phosphine.

    • Workflow:

      • React the metal halide precursor (e.g., [Ru(p-cymene)Cl₂]₂) with one equivalent of the phosphine ligand per metal center.

      • Add one equivalent of AgOTf. The precipitation of AgCl drives the reaction forward.

      • The resulting complex will be cationic, with the triflate anion acting as a counter-ion.

Problem 2: Characterization Data (e.g., NMR) is Ambiguous or Suggests Multiple Species in Solution

The reaction appears to work, but the NMR spectra are broad, show multiple peaks, or change with temperature, making definitive characterization difficult.

Root Cause Analysis:

Steric crowding can lead to fluxional processes or equilibria in solution. The bulky groups may restrict free rotation around the metal-phosphorus bond, leading to multiple conformers (rotamers) that are slowly interconverting on the NMR timescale. Alternatively, a dissociation equilibrium might exist, where the phosphine is rapidly binding and unbinding from the metal center.[7]

Solutions & Protocols:
  • Solution 2.1: Variable-Temperature NMR (VT-NMR) Spectroscopy.

    • Rationale: VT-NMR is a powerful tool for studying dynamic processes. By lowering the temperature, you can slow down the rate of interconversion between different species.

    • Procedure:

      • Prepare an NMR sample of your complex in a solvent with a low freezing point (e.g., toluene-d₈, dichloromethane-d₂).

      • Acquire a standard ³¹P{¹H} NMR spectrum at room temperature.

      • Gradually lower the spectrometer temperature in increments (e.g., 10-20°C).

      • Acquire a spectrum at each temperature.

      • Interpretation: If broad signals sharpen into distinct, multiple peaks at lower temperatures, it indicates the "freezing out" of different conformers. If a single peak decoalesces into two or more peaks, you can calculate the energy barrier for the dynamic process.

  • Solution 2.2: Single-Crystal X-ray Diffraction.

    • Rationale: This is the definitive method for determining the solid-state structure of your complex, resolving any ambiguity about coordination geometry, bond lengths, and angles.

    • Protocol: Crystallization Tips for Bulky Complexes

      • Solvent System: Choose a solvent in which your complex is moderately soluble. A common technique is slow evaporation of a solution in a solvent like DCM or chloroform.

      • Solvent Diffusion: A highly effective method is vapor diffusion. Place a concentrated solution of your complex (in a solvent like DCM) inside a larger vial containing a poor solvent (the "anti-solvent," like hexane, pentane, or diethyl ether). Seal the larger vial and allow the anti-solvent vapor to slowly diffuse into the solution, gradually reducing the solubility and inducing crystallization.

      • Temperature: Cooling the solution slowly can also promote crystal growth.

Data & Visualization

Table 1: Typical ³¹P NMR Chemical Shifts & Interpretation
Species TypeTypical δ (ppm)Interpretation
Free Chloro(tert-butyl)phenylphosphine+115 to +125Uncoordinated ligand. Check starting material purity.
Coordinated to Pd(II) or Pt(II)+80 to +110Successful coordination. Shift is dependent on the full coordination sphere.
Oxidized Phosphine (Phosphine Oxide)+40 to +60Indicates decomposition of the ligand due to air/moisture. Ensure inert atmosphere.

Note: These are approximate values. The exact chemical shift is highly dependent on the metal, its oxidation state, and the other ligands present.[4]

Diagram 1: Visualizing Steric Hindrance

The diagram below illustrates the concept of the Tolman Cone Angle, showing how the tert-butyl and phenyl groups create a sterically crowded environment around the phosphorus atom, hindering its approach to a metal center.

G cluster_ligand Chloro(tert-butyl)phenylphosphine cluster_cone Tolman Cone Angle (θ) P P tBu tert-Butyl Group (Bulky) P->tBu Ph Phenyl Group (Bulky) P->Ph Cl Cl P->Cl M Metal Center P->M Coordination Attempt tBu->M Steric Repulsion Ph->M cone

Caption: Steric bulk of substituents on phosphorus creates a cone, hindering metal coordination.

Diagram 2: Troubleshooting Workflow for Failed Coordination

This workflow provides a logical sequence of steps to diagnose and solve common issues encountered during the coordination of sterically demanding phosphines.

TroubleshootingWorkflow start Initial Coordination Reaction Fails (Low/No Yield) check_purity Verify Ligand & Precursor Purity (NMR, Elemental Analysis) start->check_purity simple_mods Implement Simple Modifications - Increase Temp - Increase Time - Change Solvent check_purity->simple_mods eval1 Re-evaluate Yield simple_mods->eval1 advanced_mods Advanced Modifications eval1->advanced_mods Failure success Successful Coordination & Characterization eval1->success Success labile_ligand Use Metal Precursor with More Labile Ligands (e.g., [PdCl₂(COD)]) advanced_mods->labile_ligand halide_abstract Use Halide Abstractor (e.g., AgOTf) advanced_mods->halide_abstract eval2 Characterization Issues? (Broad NMR, Multiple Species) labile_ligand->eval2 halide_abstract->eval2 vt_nmr Perform Variable Temperature (VT) NMR eval2->vt_nmr Yes eval2->success No xray Grow Single Crystals for X-ray Diffraction vt_nmr->xray fail Consult Literature for Alternative Synthetic Routes vt_nmr->fail xray->success

Caption: A systematic workflow for troubleshooting difficult coordination reactions.

References

  • Characterization of Five-Coordinate Ruthenium(II) Phosphine Complexes by X-ray Diffraction and Solid-State 31P CP/MAS NMR Studies and Their Reactivity with Sulfoxides and Thioethers. Inorganic Chemistry. Available at: [Link]

  • Computational assessment on the Tolman cone angles for P-ligands. RSC Publishing. Available at: [Link]

  • Computational assessment on the Tolman cone angles for P-ligands. University of Barcelona. Available at: [Link]

  • Transition metal-mediated P–C/X exchange at bound phosphine ligands (X = aryl , alkyl , NR 2 , OR and F). Chemical Society Reviews. Available at: [Link]

  • Phosphines. Chemistry LibreTexts. Available at: [Link]

  • Understanding the Use of Phosphine-(EWO) Ligands in Negishi Cross-Coupling: Experimental and Density Functional Theory Mechanistic Studies. ACS Publications. Available at: [Link]

  • Ligand cone angle. Wikipedia. Available at: [Link]

  • Parameterization of phosphine ligands reveals mechanistic pathways and predicts reaction outcomes. ResearchGate. Available at: [Link]

  • Mechanisms of ligand substitution reactions of cobalt(III) complexes. ACS Publications. Available at: [Link]

  • Phosphine and Related Ligands. Chemistry LibreTexts. Available at: [Link]

  • Coordination chemistry effects of the space-demanding solvent molecule N,N′-dimethylpropyleneurea. PMC. Available at: [Link]

  • Solvent Influence in the Synthesis of Lead(II) Complexes Containing Benzoate Derivatives. MDPI. Available at: [Link]

  • Catalytic Main‐Group Metal Complexes of Phosphine‐Based Pincer Ligands. ResearchGate. Available at: [Link]

  • Metal-phosphine complex. Wikipedia. Available at: [Link]

  • Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. PMC. Available at: [Link]

  • Coordination chemistry effects of the space-demanding solvent molecule N,N′-dimethylpropyleneurea. RSC Publishing. Available at: [Link]

  • Phosphine Functionalized Cp C Ligands and Their Metal Complexes. MDPI. Available at: [Link]

  • Chloro(tert-butyl)phenylphosphine. PubChem. Available at: [Link]

  • Synthesis and Characterization of Transition Metal Complexes Supported by Phosphorus Ligands Obtained Using Hydrophosphination of Cyclic Internal Alkenes. MDPI. Available at: [Link]

  • Chloro(tert-butyl)phenylphosphine — Chemical Substance Information. NextSDS. Available at: [Link]

  • The solvent influenced coordination variation of flexible ligands to Y( iii ) towards MOF structural diversity. ResearchGate. Available at: [Link]

  • Changes in coordination of sterically demanding hybrid imidazolylphosphine ligands on Pd(0) and Pd(II). PubMed. Available at: [Link]

  • Synthesis, Reactivity and Transition Metal Chemistry of Bulky Phosphines. Indian Institute of Technology Bombay. Available at: [Link]

  • Phosphine complexes of aluminium(III) halides – preparation and structural and spectroscopic systematics. RSC Publishing. Available at: [Link]

  • The synthesis and metal complexes of some unusual phosphines. Durham e-Theses. Available at: [Link]

  • Palladium Complexes with Bulky Diphosphine Ligands as Highly Selective Catalysts for the Synthesis of (Bio-) Adipic Acid from Pentenoic Acid Mixtures. ACS Publications. Available at: [Link]

  • Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand? Semantic Scholar. Available at: [Link]

  • Synthesis, Properties, and Coordination Chemistry of t-Bu-Xantphos Ligands. University of St Andrews. Available at: [Link]

  • Coordination chemistry of elemental phosphorus. ScienceDirect. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Chloro(tert-butyl)phenylphosphine and Chlorodiphenylphosphine: Steric Influence in Modern Catalysis

For Researchers, Scientists, and Drug Development Professionals In the landscape of organometallic chemistry and homogeneous catalysis, the rational selection of phosphine ligands is a cornerstone of reaction development...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organometallic chemistry and homogeneous catalysis, the rational selection of phosphine ligands is a cornerstone of reaction development. The subtle interplay of electronic and steric properties of these ligands can dramatically influence catalytic activity, selectivity, and overall reaction efficiency. This guide provides an in-depth comparison of two commercially available chlorophosphine precursors, Chloro(tert-butyl)phenylphosphine and Chlorodiphenylphosphine , with a focus on their intrinsic steric differences and the consequential impact on their application as ligands in catalysis.

Introduction: The Critical Role of Steric Bulk

Phosphine ligands (PR₃) are ubiquitous in transition metal catalysis, primarily due to their strong σ-donating properties and tunable steric and electronic profiles. The steric bulk of a phosphine ligand, often quantified by the Tolman cone angle (θ), plays a crucial role in dictating the coordination environment of the metal center.[1][2] Larger, bulkier ligands can promote the formation of lower-coordinate, highly active catalytic species, enhance the rate of reductive elimination, and provide steric protection to the metal center, thereby influencing selectivity and preventing catalyst deactivation pathways.[3][4]

This guide will dissect the structural and physicochemical differences between chloro(tert-butyl)phenylphosphine and chlorodiphenylphosphine, two precursors that offer entry into distinct classes of phosphine ligands—one featuring a bulky aliphatic group and the other, aromatic rings.

Physicochemical Properties: A Head-to-Head Comparison

A fundamental understanding of the physical and spectroscopic properties of these reagents is essential for their effective use in the laboratory.

PropertyChloro(tert-butyl)phenylphosphineChlorodiphenylphosphine
Molecular Formula C₁₀H₁₄ClPC₁₂H₁₀ClP
Molecular Weight 200.64 g/mol 220.63 g/mol
Appearance Colorless liquidColorless to light yellow oily liquid[5]
Boiling Point 77-78 °C @ 0.4 mmHg318-321 °C @ 760 mmHg
Density 1.064 g/mL at 25 °C1.18-1.21 g/mL
³¹P NMR (δ, ppm) ~114-118 (estimated)~81-83

Note: The ³¹P NMR for Chloro(tert-butyl)phenylphosphine is an estimation based on related compounds, as a precise literature value was not found. Commercial suppliers confirm the NMR conforms to the expected structure.[5]

The most telling difference in their spectroscopic characterization lies in their ³¹P NMR chemical shifts. The downfield shift of chloro(tert-butyl)phenylphosphine relative to chlorodiphenylphosphine is indicative of a more electron-rich phosphorus center, a consequence of the electron-donating nature of the tert-butyl group compared to the phenyl group.

The Decisive Factor: Steric Bulk and Cone Angle

Ligand FragmentEstimated Tolman Cone Angle (θ)Basis of Estimation
tert-Butyl(phenyl)phosphino ~143.5°Based on the calculated cone angle for a t-BuPCl₂ fragment.
Diphenylphosphino ~145°Based on the well-established cone angle of the structurally similar Triphenylphosphine (PPh₃).[6]

At first glance, the estimated cone angles appear remarkably similar. However, the nature of the steric bulk is fundamentally different.

Diagram: Conceptual Representation of Steric Profiles

G cluster_0 Chlorodiphenylphosphine cluster_1 Chloro(tert-butyl)phenylphosphine P1 P Ph1_1 Phenyl P1->Ph1_1 Ph1_2 Phenyl P1->Ph1_2 Cl1 Cl P1->Cl1 P2 P tBu2 tert-Butyl P2->tBu2 Ph2 Phenyl P2->Ph2 Cl2 Cl P2->Cl2

Caption: Structural comparison of the two phosphine chlorides.

The steric hindrance of the two phenyl groups in chlorodiphenylphosphine is significant, but the planar nature of the rings allows for some flexibility in their orientation. In contrast, the tert-butyl group in chloro(tert-butyl)phenylphosphine provides a more rigid and umbrella-like steric shield around the phosphorus atom. This difference in the "shape" of the steric bulk can have profound implications in a catalytic cycle, particularly in controlling the accessibility of substrates to the metal center.

Experimental Implications: A Comparative Suzuki-Miyaura Coupling Protocol

To illustrate the practical consequences of these steric differences, we present a representative experimental protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a cornerstone of modern synthetic chemistry and is highly sensitive to the choice of phosphine ligand.[7][8]

Objective: To compare the catalytic efficiency of in situ generated phosphine ligands from chloro(tert-butyl)phenylphosphine and chlorodiphenylphosphine in the coupling of a sterically hindered aryl chloride with an arylboronic acid.

Reaction:

Diagram: Experimental Workflow

G start Prepare two reaction vessels under inert atmosphere vesselA Vessel A: Add Pd₂(dba)₃, Chloro(tert-butyl)phenylphosphine start->vesselA vesselB Vessel B: Add Pd₂(dba)₃, Chlorodiphenylphosphine start->vesselB add_reagents To each vessel, add: - 4-Chloro-1,2-dimethylbenzene - Phenylboronic acid - K₃PO₄ (base) - Toluene/H₂O (solvent) vesselA->add_reagents vesselB->add_reagents reaction Heat both reactions at 100°C add_reagents->reaction monitoring Monitor reaction progress by GC-MS at t = 1, 4, 8, 24 hours reaction->monitoring workup Quench reactions, extract with ethyl acetate, and analyze final yield monitoring->workup

Caption: Workflow for comparing ligand performance in a Suzuki-Miyaura coupling.

Detailed Protocol:
  • Catalyst Preparation (in situ): In separate oven-dried Schlenk tubes under an argon atmosphere, charge Palladium(II) acetate (Pd(OAc)₂, 1 mol%) and the respective chlorophosphine (2.2 mol%).

  • Reaction Setup: To each tube, add 4-chloro-1,2-dimethylbenzene (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Solvent Addition: Add a degassed mixture of toluene (3 mL) and water (0.3 mL).

  • Reaction Execution: Seal the tubes and heat the reaction mixtures in a pre-heated oil bath at 100°C.

  • Monitoring and Analysis: Monitor the reaction progress by taking aliquots at regular intervals (e.g., 1, 4, 8, and 24 hours) and analyzing them by GC-MS to determine the conversion to the biaryl product.

  • Work-up: After 24 hours, cool the reactions to room temperature, quench with water, and extract with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Expected Outcomes and Causality

Based on the principles of ligand-accelerated catalysis, the steric differences between the two ligands would be expected to manifest in the reaction kinetics and overall yield.

Ligand PrecursorExpected Reaction RateExpected Final YieldRationale
Chloro(tert-butyl)phenylphosphine FasterHigherThe bulkier, more electron-donating tert-butyl group promotes the formation of a monoligated Pd(0) species, which is highly active in the oxidative addition of the sterically hindered aryl chloride.[3] The rigid steric profile can also accelerate the reductive elimination step.
Chlorodiphenylphosphine SlowerLowerWhile still effective, the diphenylphosphino ligand is less bulky and less electron-donating. This may lead to a slower rate of oxidative addition and potentially favor the formation of less active bis-ligated palladium species.

The increased steric bulk of the tert-butylphenylphosphine ligand is predicted to be more effective at stabilizing the catalytically active monoligated palladium(0) species, which is crucial for the activation of challenging substrates like aryl chlorides.[9]

Conclusion

The choice between chloro(tert-butyl)phenylphosphine and chlorodiphenylphosphine as precursors for phosphine ligands extends beyond simple availability. Chloro(tert-butyl)phenylphosphine offers access to ligands with significant, rigid steric bulk and higher electron density at the phosphorus center. These features are often advantageous in modern cross-coupling reactions, particularly those involving sterically demanding or less reactive substrates.[10] In contrast, chlorodiphenylphosphine provides a gateway to the well-established class of diphenylphosphino ligands, which, while less sterically imposing than their tert-butyl counterparts, remain highly versatile and effective for a broad range of transformations.

The selection of the appropriate ligand precursor should, therefore, be a considered decision based on the specific demands of the chemical transformation. For challenging couplings where steric acceleration is likely to be a key factor, chloro(tert-butyl)phenylphosphine represents a superior choice. For more general applications or where the steric environment needs to be less constrained, chlorodiphenylphosphine remains a reliable and effective option.

References

  • Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Nature Chemistry, 2017 , 9, 573-579. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction Based on Novel Palladium(II) Diphenylphosphine Derivative Catalyst. ResearchGate. [Link]

  • NMR Spectroscopy :: 31P NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Evaluating Electronic and Steric Properties of Bulky Dialkylterphenyl Phosphine Ligands. idUS. [Link]

  • Data-driven discovery of active phosphine ligand space for cross-coupling reactions. Nature Communications, 2023 , 14, 1-12. [Link]

  • Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Arkivoc, 2023 , 2023, 1-25. [Link]

  • Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. [Link]

  • Comparison of catalytic activity of different ligands and palladium... ResearchGate. [Link]

  • Comparison of Monophosphine and Bisphosphine Precatalysts for Ni-Catalyzed Suzuki–Miyaura Cross-Coupling: Understanding the Role of the Ligation State in Catalysis. ACS Catalysis, 2021 , 11, 10046-10054. [Link]

  • Sterically Crowded Tris(2‐(trimethylsilyl)phenyl)phosphine – Is it Still a Ligand?. RWTH Publications. [Link]

  • 31P{H}NMR spectrum (a) and 31P NMR spectrum (b) of the mixture of... ResearchGate. [Link]

  • Di-tert-butylchlorophosphine - Optional[31P NMR] - Chemical Shifts. SpectraBase. [Link]

  • Chloro(tert-butyl)phenylphosphine. Ereztech. [Link]

  • 31P NMR chemical shift calculator. University of Sussex. [Link]

  • Steric Effects of Phosphorus Ligands in Organometallic Chemistry and Homogeneous Catalysis. Moodle@Units. [Link]

  • A General Method for the Suzuki—Miyaura Cross‐Coupling of Sterically Hindered Aryl Chlorides. SciSpace. [Link]

  • A SF5 Derivative of Triphenylphosphine as an Electron-Poor Ligand Precursor for Rh and Ir Complexes. MDPI. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

Sources

Comparative

Benchmarking Reactivity of Chloro(tert-butyl)phenylphosphine in Organometallic Synthesis

Executive Summary As a Senior Application Scientist in organometallic chemistry, I frequently evaluate phosphine ligand precursors to optimize transition-metal-catalyzed cross-coupling reactions. The choice of chlorophos...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist in organometallic chemistry, I frequently evaluate phosphine ligand precursors to optimize transition-metal-catalyzed cross-coupling reactions. The choice of chlorophosphine precursor dictates the steric and electronic parameters of the resulting ligand, which in turn governs the thermodynamics and kinetics of the catalytic cycle.

This guide benchmarks Chloro(tert-butyl)phenylphosphine ( t -BuPhPCl) against its common symmetric alternatives: Chlorodiphenylphosphine (Ph 2​ PCl) and Di-tert-butylchlorophosphine ( t -Bu 2​ PCl). By analyzing their reactivity profiles, we will explore why t -BuPhPCl provides a critical "Goldilocks" zone of asymmetric steric bulk and tunable electron density, making it indispensable for synthesizing advanced chiral ligands and secondary phosphine oxides for Hirao couplings.

Mechanistic Causality: The Asymmetric Advantage

In palladium- and nickel-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura), the efficacy of the catalyst is strictly governed by the ligand's σ -donating ability and its steric profile (Tolman cone angle or percent buried volume, %Vbur​ ).

When synthesizing custom tertiary phosphines ( PR1​R2​R3​ ) or secondary phosphine oxides ( R1​R2​P(O)H ), the chlorophosphine precursor is the foundational building block. Here is the causality behind choosing t -BuPhPCl over symmetric alternatives:

  • Chlorodiphenylphosphine (Ph 2​ PCl) : Yields ligands with moderate σ -donation and low steric bulk. While excellent for standard couplings, the resulting catalysts often struggle with the oxidative addition of unactivated aryl chlorides because the metal center is not sufficiently electron-rich.

  • Di-tert-butylchlorophosphine ( t -Bu 2​ PCl) : Yields highly electron-rich, extremely bulky ligands. These promote rapid oxidative addition and force reductive elimination through steric crowding. However, the extreme bulk can prevent the binding of bulky substrates (e.g., ortho-substituted aryl halides) or lead to catalyst decomposition via β -hydride elimination.

  • Chloro(tert-butyl)phenylphosphine ( t -BuPhPCl) : Provides an asymmetric steric environment. The t -butyl group delivers the necessary electron density to accelerate oxidative addition and the steric bulk to drive reductive elimination. Conversely, the phenyl group acts as a "relief valve," preventing excessive crowding at the metal center and allowing for π -backbonding, which stabilizes the catalyst resting state. Furthermore, it introduces a P-stereogenic center when reacted with a third distinct substituent, enabling asymmetric catalysis.

CatalyticCycle Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Facilitated by t-Bu e- donation) Pd0->OA PdII Pd(II) Ar-X Complex OA->PdII TM Transmetalation / Nucleophile Binding (Enabled by Ph group relief) PdII->TM PdII_Sub Pd(II) Ar-Nu Complex TM->PdII_Sub RE Reductive Elimination (Driven by t-Bu steric bulk) PdII_Sub->RE RE->Pd0 Product Coupled Product RE->Product

Caption: Influence of t-BuPhPCl-derived ligand properties on the Palladium cross-coupling catalytic cycle.

Quantitative Benchmarking

To objectively compare these precursors, we must look at their physical properties and the characteristics they impart to downstream products.

Property / ParameterChlorodiphenylphosphine (Ph 2​ PCl)Chloro(tert-butyl)phenylphosphine ( t -BuPhPCl)Di-tert-butylchlorophosphine ( t -Bu 2​ PCl)
CAS Number 1079-66-9 [9]29949-69-7 [1]13716-10-4 [8]
Molecular Weight 220.64 g/mol [9]200.64 g/mol [1]180.66 g/mol [10]
Boiling Point 320 °C [7]77-78 °C (at 0.4 mmHg) [1]69-70 °C (at 10 mmHg) [10]
Density (at 25 °C) 1.229 g/mL [7]1.064 g/mL[1]0.950 g/mL [10]
Steric Profile Imparted Low to ModerateAsymmetric / TunableExtremely High
Electronic Profile Imparted Moderate σ -donorStrong σ -donorVery Strong σ -donor
Primary Applications Precursor to dppe, dppp, BINAP analogsPrecursor to P-chiral ligands, Hirao coupling SPOs [5, 6]Precursor to JohnPhos analogs, t -Bu 3​ P

Experimental Methodologies: Self-Validating Protocol

The following protocol details the synthesis of a bulky, asymmetric tertiary phosphine ligand—(tert-butyl)(phenyl)(o-tolyl)phosphine—starting from t -BuPhPCl.

Design Rationale & Causality

Chlorophosphines are highly electrophilic and prone to rapid oxidation or hydrolysis. The reaction must be performed under strict Schlenk conditions. The addition of the Grignard reagent is conducted at -78 °C. Why? t -BuPhPCl is highly reactive; at elevated temperatures, the exothermic nucleophilic attack can lead to localized heating, promoting the displacement of the t -butyl group or inducing radical side reactions. Cryogenic conditions ensure strictly kinetic control, yielding the desired tertiary phosphine with >95% chemoselectivity.

Step-by-Step Protocol
  • Preparation of the Apparatus : Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a continuous flow of ultra-high purity Argon.

  • Substrate Loading : Inject t -BuPhPCl (10.0 mmol, 2.01 g) into the flask, followed by 50 mL of anhydrous, degassed tetrahydrofuran (THF).

  • Cryogenic Cooling : Submerge the reaction flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

  • Nucleophilic Addition : Transfer o-tolylmagnesium bromide (11.0 mmol, 1.0 M in THF) to the dropping funnel. Add the Grignard reagent dropwise over 30 minutes.

    • Self-Validation Checkpoint 1: The solution should transition from colorless to a pale yellow. A rapid shift to dark brown indicates oxygen contamination or localized overheating.

  • Thermal Equilibration : Remove the cooling bath and allow the reaction mixture to slowly warm to room temperature over 2 hours, stirring continuously.

  • Quenching & Anaerobic Workup : Quench the reaction by slowly adding 10 mL of degassed, saturated aqueous NH 4​ Cl. Transfer the mixture to an argon-flushed separatory funnel. Extract the aqueous layer with degassed diethyl ether (3 × 20 mL).

  • Drying and Concentration : Dry the combined organic layers over anhydrous Na 2​ SO 4​ (stored under argon), filter via cannula, and concentrate under reduced pressure.

  • Validation via 31 P NMR :

    • Self-Validation Checkpoint 2: Before distillation, analyze a crude aliquot via 31 P NMR (in C 6​ D 6​ ). The disappearance of the t -BuPhPCl signal (typically around +90 to +100 ppm) and the emergence of a new singlet in the tertiary phosphine region (approx. -5 to +15 ppm) confirms complete conversion.

  • Purification : Purify the crude oil via Kugelrohr distillation under high vacuum to isolate the pure (tert-butyl)(phenyl)(o-tolyl)phosphine.

Workflow Start t-BuPhPCl Precursor Grignard Grignard Addition (ArMgBr, THF, -78°C) Start->Grignard Workup Anaerobic Workup & Extraction Grignard->Workup Validation 31P NMR Validation (Disappearance of +90 ppm) Workup->Validation Purification Vacuum Distillation Validation->Purification Ligand Pure Asymmetric Phosphine Ligand Purification->Ligand

Caption: Self-validating experimental workflow for synthesizing asymmetric phosphine ligands from t-BuPhPCl.

Advanced Applications: Hirao Cross-Coupling

Beyond tertiary phosphines, t -BuPhPCl is a premier precursor for synthesizing secondary phosphine oxides (SPOs), specifically tert-butylphenylphosphine oxide. SPOs are highly valuable in the Hirao reaction (the Pd- or Ni-catalyzed C-P cross-coupling of aryl halides with >P(O)H species) [6].

In the Hirao coupling, the SPO serves a dual role: it acts as the nucleophilic coupling partner and can tautomerize to a phosphinous acid (P-OH) to act as a ligand for the transition metal [6]. The use of t -BuPhPCl-derived SPOs enables the synthesis of highly enantioenriched P-chiral phosphine oxides, which are critical building blocks for advanced chiral catalysts and pharmaceutical intermediates [4, 5].

References

  • Ereztech. "Chloro(tert-butyl)phenylphosphine." Ereztech Product Database. Available at: [Link]

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 185712, Chloro(tert-butyl)phenylphosphine." PubChem. Available at: [Link]

  • Growing Science. "Synthesis of Enantioenriched Aryl-tert-Butylphenylphosphine Oxides via Cross-Coupling Reactions." Current Chemistry Letters. Available at:[Link]

  • ResearchGate. "Synthesis of Enantioenriched Aryl-tert-Butylphenylphosphine Oxides via Cross-Coupling Reactions of tert-butylphenylphosphine oxide." European Journal of Organic Chemistry. Available at: [Link]

  • National Center for Biotechnology Information (NIH). "Focusing on the Catalysts of the Pd- and Ni-Catalyzed Hirao Reactions." PMC. Available at:[Link]

  • Wikipedia. "Chlorodiphenylphosphine." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 139566, Di-tert-butylchlorophosphine." PubChem. Available at: [Link]

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 66180, Chlorodiphenylphosphine." PubChem. Available at:[Link]

Safety & Regulatory Compliance

Safety

Chloro(tert-butyl)phenylphosphine proper disposal procedures

An essential component of laboratory safety and operational integrity in drug development and organometallic research is the rigorous management of highly reactive chemical waste. Chloro(tert-butyl)phenylphosphine (CAS 2...

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Author: BenchChem Technical Support Team. Date: April 2026

An essential component of laboratory safety and operational integrity in drug development and organometallic research is the rigorous management of highly reactive chemical waste. Chloro(tert-butyl)phenylphosphine (CAS 29949-69-7) is a valuable bulky phosphine ligand precursor, but its structural lability presents severe environmental and physical hazards if mishandled[1][2].

As a Senior Application Scientist, I have structured this guide to provide researchers with the physicochemical rationale behind the strict disposal protocols for chlorophosphines, ensuring that your laboratory's waste management is both a self-validating safety system and fully compliant with Environmental Health and Safety (EHS) regulations.

Physicochemical Hazard Profile & Causality

To understand the disposal requirements, one must first understand the molecular behavior of the waste. Chloro(tert-butyl)phenylphosphine is a liquid at room temperature and possesses a highly electrophilic phosphorus center due to the electron-withdrawing chloride leaving group[3].

The primary danger in disposing of this compound lies in its extreme sensitivity to protic solvents. Upon contact with moisture, the P-Cl bond undergoes rapid, exothermic hydrolysis, generating phosphinous acid derivatives and evolving copious amounts of corrosive hydrogen chloride (HCl) gas[3]. If this reaction occurs in a sealed, standard waste carboy, the rapid gas expansion will cause catastrophic container failure (over-pressurization and explosion).

Table 1: Quantitative Hazard and Property Summary

Property / HazardValue / ClassificationOperational Implication
CAS Number 29949-69-7[1]Essential for EHS waste profiling.
Density 1.064 g/mL at 25 °C[3]Heavier than water; phase separation in mixed waste can create concentrated reactive pockets.
Boiling Point 77-78 °C at 0.4 mmHg[3]High volatility under vacuum; requires proper cold-trapping during Schlenk line operations.
Flammability Flam. Liq. 3 (H226)Flash point of 32.8 °C[3]. Must be kept away from static discharge and ignition sources.
Corrosivity Skin Corr. 1B (H314)Requires Type ABEK respirators, face shields, and heavy-duty nitrile/neoprene gloves[3].
Reactivity EUH014 (Reacts violently with water)[3]Strictly prohibits aqueous drain disposal or mixing with standard aqueous waste streams.

The "No-Treatment" Imperative

A common misconception in laboratory settings is that reactive intermediates should be "quenched" (e.g., by slowly adding them to an alcohol or basic solution) prior to disposal.

Scientific Rationale for Prohibition: While acid-base neutralization of simple, dilute solutions is sometimes permissible in-lab[4], the intentional quenching of concentrated chlorophosphines constitutes chemical treatment. Due to the highly exothermic nature of the reaction and the generation of toxic HCl vapors, in-lab treatment of bulk reactive waste poses an unacceptable risk of thermal runaway and inhalation exposure. Furthermore, environmental regulations mandate that any chemical treatment must be a documented part of an experimental procedure to be considered legal; otherwise, it is classified as unauthorized hazardous waste treatment[4].

Therefore, the only compliant disposal method is segregation, inert packaging, and off-site EHS management [4][5]. Under no circumstances should this compound be introduced to the sanitary sewer, as it violates EPA dilution prohibitions and poses severe risks to plumbing infrastructure and aquatic life[6][7].

Step-by-Step EHS Handoff Protocol

To ensure a self-validating safety loop, every step of the disposal process must prevent the ingress of oxygen and moisture while clearly communicating the hazard to downstream EHS personnel.

Step 1: Container Selection and Preparation

  • Action: Select a chemically resistant, dry container (e.g., high-density polyethylene (HDPE) or a Teflon-lined glass bottle) that has been oven-dried and purged with inert gas (Nitrogen or Argon).

  • Causality: Residual moisture in standard waste bottles will initiate the hydrolysis cascade. Using a Teflon-lined cap prevents the corrosive liquid from degrading the seal during storage.

Step 2: Inert Atmosphere Transfer

  • Action: Transfer the residual Chloro(tert-butyl)phenylphosphine into the waste container exclusively within a glovebox or using strict Schlenk line techniques.

  • Causality: Ambient humidity is sufficient to degrade the compound and generate HCl gas. Inert transfer ensures the waste remains stable during its accumulation period[2]. Do not fill the container beyond 80% capacity to allow for potential vapor expansion[5].

Step 3: Comprehensive Labeling

  • Action: Immediately affix a hazardous waste tag. The label must explicitly state: "Chloro(tert-butyl)phenylphosphine", "Flammable", "Corrosive", and "Water-Reactive"[3].

  • Causality: EHS personnel rely entirely on accurate labeling to determine the compatibility of the waste during transportation and final incineration. Omission of the "Water-Reactive" warning could lead to fatal mixing errors at the waste consolidation facility.

Step 4: Satellite Accumulation Area (SAA) Storage

  • Action: Store the sealed, labeled container in a designated SAA. The storage environment must be kept at 4°C, protected from light, and segregated from aqueous wastes, oxidizers, and bases[2][5].

  • Causality: Cold storage suppresses the vapor pressure of the flammable liquid (flash point 32.8 °C)[3], minimizing the risk of vapor ignition in the event of a compromised seal.

Step 5: EHS Coordination

  • Action: Submit a waste pickup request to your institution's EHS department before the SAA time limit expires (typically 90 days)[5].

Operational Workflow Visualization

The following diagram maps the critical path for the safe disposal of water-reactive chlorophosphine ligands, ensuring no single point of failure in the containment strategy.

G A 1. Waste Generation: Chloro(tert-butyl)phenylphosphine B 2. Isolate in Inert Atmosphere (Glovebox / Schlenk Line) A->B C 3. Transfer to Dry, Chem-Resistant Container B->C D 4. Label: Flammable, Corrosive, Water-Reactive C->D E 5. Store in SAA at 4°C (Away from Aqueous Waste) D->E F 6. EHS Hazardous Waste Pickup E->F

Workflow for the safe, EHS-compliant segregation and disposal of reactive chlorophosphines.

References

  • NextSDS. Chloro(tert-butyl)phenylphosphine — Chemical Substance Information. Available at:[Link]

  • Indiana University. In-Lab Disposal Methods: Waste Management Guide - Protect IU. Available at:[Link]

  • National Institutes of Health (NIH). The NIH Drain Discharge Guide. Available at:[Link]

  • Lab Manager. Proper Drain Disposal of Chemicals: Guidelines and Best Practices. Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
Chloro(tert-butyl)phenylphosphine
Reactant of Route 2
Chloro(tert-butyl)phenylphosphine
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